Biotin-naphthylamine
Description
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Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-(5-aminonaphthalen-1-yl)propyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c24-18-10-4-8-16-15(6-3-9-17(16)18)7-5-13-25-21(28)12-2-1-11-20-22-19(14-30-20)26-23(29)27-22/h3-4,6,8-10,19-20,22H,1-2,5,7,11-14,24H2,(H,25,28)(H2,26,27,29)/t19-,20-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVDWOZAGZWWCY-ONTIZHBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC3=C4C=CC=C(C4=CC=C3)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC3=C4C=CC=C(C4=CC=C3)N)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-Naphthylamine: A Technical Guide to its Synthesis and Application in Proximity Labeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-naphthylamine has emerged as a significant molecular probe in the field of chemical biology and proteomics. Its utility as a substrate for the engineered ascorbate (B8700270) peroxidase 2 (APEX2) has enabled researchers to explore the spatial organization of biomolecules within living cells with high precision. This technical guide provides an in-depth overview of the discovery, synthesis, and application of this compound, with a focus on its role in APEX2-mediated proximity labeling. Detailed experimental protocols and quantitative data are presented to facilitate its adoption in research and drug development settings.
Introduction: The Advent of this compound
The discovery of this compound is intrinsically linked to the advancement of proximity labeling techniques, a powerful strategy for identifying transient and proximal protein-protein and protein-nucleic acid interactions in the native cellular environment. The development of the APEX2 enzyme, a highly active and monomeric peroxidase, created a need for novel substrates that could be efficiently converted into reactive radicals for biotinylating nearby biomolecules.
In 2019, the Zou Lab introduced this compound (Btn-Nap) as a novel and highly effective probe for APEX2-mediated labeling. Their research revealed that, compared to the commonly used biotin-phenol, this compound exhibits significantly enhanced reactivity towards nucleic acids, particularly DNA. This discovery expanded the utility of APEX2 technology beyond the proteome to the realm of the genome and transcriptome, opening new avenues for studying the intricate interplay between proteins and nucleic acids in situ.
Physicochemical Properties and Quantitative Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₃H₃₀N₄O₂S |
| Molecular Weight | 426.58 g/mol |
| CAS Number | 2375201-60-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound, chemically known as N-(3-(5-aminonaphthalen-1-yl)propyl)biotinamide, is a multi-step process that involves the preparation of a key intermediate, N-(3-aminopropyl)-1,5-diaminonaphthalene, followed by its coupling with an activated form of biotin (B1667282).
Synthesis of the N-(3-aminopropyl)-1,5-diaminonaphthalene Intermediate
A plausible synthetic route to the key intermediate involves the selective mono-alkylation of 1,5-diaminonaphthalene. This can be achieved by reacting 1,5-diaminonaphthalene with a suitable three-carbon aminopropylating agent, such as 3-bromopropylamine (B98683) hydrobromide, in the presence of a base. The reaction requires careful control of stoichiometry to favor mono-substitution over di-substitution.
Coupling with Activated Biotin
The final step in the synthesis is the formation of an amide bond between the primary amine of the N-(3-aminopropyl)-1,5-diaminonaphthalene intermediate and the carboxylic acid of biotin. To facilitate this reaction, biotin is typically activated as an N-Hydroxysuccinimide (NHS) ester (Biotin-NHS).
Detailed Experimental Protocol: Synthesis of this compound
The following protocol outlines a representative synthesis of this compound.
Materials:
-
Biotin-NHS (Biotin N-hydroxysuccinimide ester)
-
N-(3-aminopropyl)-1,5-diaminonaphthalene
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-(3-aminopropyl)-1,5-diaminonaphthalene (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine or DIPEA (1.1-1.5 equivalents) to the solution to act as a base.
-
Addition of Biotin-NHS: Slowly add a solution of Biotin-NHS (1 equivalent) in anhydrous DMF to the reaction mixture with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data for Synthesis:
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Peaks corresponding to biotin and naphthylamine moieties |
| Mass Spectrometry | [M+H]⁺ at m/z ≈ 427.2 |
Application in APEX2-Mediated Proximity Labeling
This compound is a key reagent in the APEX2 proximity labeling workflow. This technique allows for the biotinylation of proteins and nucleic acids in a spatially restricted manner within living cells.
The APEX2 Proximity Labeling Workflow
The workflow involves the expression of a protein of interest fused to the APEX2 enzyme. Upon addition of this compound and a short pulse of hydrogen peroxide (H₂O₂), APEX2 catalyzes the conversion of this compound into a short-lived, highly reactive this compound radical. This radical then covalently attaches to nearby biomolecules. The biotinylated molecules can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry or sequencing.
Caption: APEX2 Proximity Labeling Workflow using this compound.
Detailed Experimental Protocol: APEX2 Labeling
Materials:
-
Cells expressing the APEX2-fusion protein
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Quenching solution (e.g., PBS with 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Culture cells expressing the APEX2-fusion protein to the desired confluency.
-
Probe Incubation: Incubate the cells with this compound at a final concentration of 250-500 µM for 30-60 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated biomolecules.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the biotinylated proteins or nucleic acids from the beads and proceed with downstream analysis (e.g., mass spectrometry or sequencing).
Conclusion
This compound represents a significant advancement in the field of proximity labeling. Its enhanced reactivity towards nucleic acids has broadened the scope of APEX2-mediated studies, enabling researchers to investigate the intricate networks of protein-DNA and protein-RNA interactions within the cellular context. The detailed synthesis and application protocols provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their scientific endeavors, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutic strategies.
Physical and chemical properties of Biotin-naphthylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Biotin-naphthylamine, a versatile probe for advanced life sciences research. It includes detailed experimental protocols for its application and data presented in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
This compound, with the systematic name N-(3-(5-aminonaphthalen-1-yl)propyl)biotinamide, is a biotinylated derivative of naphthylamine.[1] This modification allows it to serve as a substrate for enzymes like ascorbate (B8700270) peroxidase 2 (APEX2), enabling the targeted labeling of biomolecules.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H30N4O2S | [1][3] |
| Molecular Weight | 426.58 g/mol | [1][2] |
| CAS Number | 2375201-60-6 | [1][3] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 80.00 mg/mL (187.54 mM) | [2] |
| Storage | Stock solution: -80°C for 6 months; -20°C for 1 month (protect from light) | [4] |
Spectroscopic Properties
Note: The following data for 2-Naphthylamine is for reference. The conjugation to biotin (B1667282) will likely alter the spectral properties.
Table 2: Spectroscopic Properties of Naphthylamine Derivatives
| Property | Value | Compound | Source |
| Appearance | White to reddish flakes/crystals | 2-Naphthylamine | [5] |
Experimental Protocols
Synthesis of this compound
While a specific detailed protocol for the synthesis of N-(3-(5-aminonaphthalen-1-yl)propyl)biotinamide was not found in the available literature, a general approach can be inferred from standard bioconjugation techniques. The synthesis would likely involve the acylation of a suitable aminonaphthylamine derivative with an activated biotin molecule.
A general procedure for the acylation of an amine with a nicotinoyl chloride to form an amide bond is as follows:
-
Acyl Chloride Formation: Dissolve the corresponding acid (e.g., a biotin derivative with a carboxylic acid linker) in an appropriate solvent like CH2Cl2. Add oxalyl chloride dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature for several hours. Concentrate the solution under reduced pressure to obtain the acyl chloride.[6]
-
Amine Coupling: In a separate flask, dissolve the amine (e.g., an aminonaphthylamine with a propyl linker) and a non-nucleophilic base like triethylamine (B128534) in CH2Cl2. Cool the solution in an ice-water bath. Add the solution of the acyl chloride dropwise to the amine solution.[6]
-
Reaction and Purification: Allow the reaction mixture to stir at room temperature until completion, monitored by a suitable technique like TLC. The resulting this compound product would then be purified using standard chromatographic methods.[6]
APEX2-Mediated Proximity Labeling
This compound is a key substrate for APEX2-mediated proximity labeling, a powerful technique for identifying protein-protein and protein-nucleic acid interactions within living cells.[2][3][7][8][9] The APEX2 enzyme, when fused to a protein of interest, catalyzes the conversion of this compound into a short-lived, reactive radical in the presence of hydrogen peroxide (H2O2). This radical then covalently labels nearby biomolecules, which can be subsequently enriched and identified.[8][9]
Detailed Protocol for APEX2 Labeling in Mammalian Cells:
-
Cell Preparation: Culture mammalian cells expressing the APEX2-fusion protein of interest to the desired confluency.
-
Substrate Incubation: Pre-incubate the cells with this compound at a final concentration of 0.5 mM for 1 hour at room temperature.[9]
-
Labeling Reaction: Initiate the labeling reaction by adding H2O2 to a final concentration of 1 mM. Incubate for exactly 1 minute.[9]
-
Quenching: Immediately quench the reaction by washing the cells with a quenching solution (e.g., 20 mM Sodium ascorbate, 10 mM NaN3, and 10 mM Trolox in a suitable buffer).[9]
-
Cell Lysis and Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Enrichment of Biotinylated Molecules: Use streptavidin-coated magnetic beads to capture the biotinylated proteins and/or nucleic acids from the cell lysate.
-
Washing: Perform stringent washes to remove non-specifically bound molecules.
-
Elution and Analysis: Elute the biotinylated molecules from the beads and proceed with downstream analysis, such as mass spectrometry for protein identification or sequencing for nucleic acid identification.
In Situ Hybridization (ISH)
This compound can be incorporated into nucleic acid probes for use in in situ hybridization (ISH) to detect specific DNA or RNA sequences within cells and tissues. The biotin moiety allows for sensitive detection using streptavidin conjugated to an enzyme (for chromogenic detection) or a fluorophore (for fluorescent detection).
General Protocol for Biotin-labeled Probe in ISH:
-
Probe Preparation: Synthesize a nucleic acid probe (DNA or RNA) complementary to the target sequence, incorporating this compound or another biotinylated nucleotide during the synthesis.
-
Tissue/Cell Preparation: Prepare the tissue sections or cells on slides, including fixation, permeabilization, and prehybridization steps to make the target nucleic acids accessible.
-
Hybridization: Apply the biotinylated probe to the prepared slides and incubate under conditions that promote specific hybridization of the probe to the target sequence.
-
Post-Hybridization Washes: Perform a series of washes with increasing stringency to remove unbound and non-specifically bound probes.
-
Detection:
-
Chromogenic Detection: Incubate the slides with a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate. After washing, add a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to generate a colored precipitate at the site of hybridization.[10]
-
Fluorescent Detection: Incubate the slides with a streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC or Streptavidin-Cy3). After washing, mount the slides with an anti-fade mounting medium and visualize the fluorescent signal using a fluorescence microscope.[10]
-
-
Counterstaining and Mounting: Counterstain the tissue or cells if desired and mount the slides with a suitable mounting medium for microscopy.
Visualizations
APEX2 Proximity Labeling Workflow
The following diagram illustrates the general workflow of an APEX2 proximity labeling experiment using this compound to identify interacting proteins.
Caption: Workflow of APEX2-mediated proximity labeling.
In Situ Hybridization Logical Flow
This diagram outlines the key steps in performing in situ hybridization using a biotin-labeled probe, such as one incorporating this compound.
Caption: Logical flow of an in situ hybridization experiment.
References
- 1. geno-chem.com [geno-chem.com]
- 2. Biotin-naphthylamine_TargetMol [targetmol.com]
- 3. This compound, 2375201-60-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity Labeling Techniques to Study Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. vectorlabs.com [vectorlabs.com]
Unveiling Molecular Neighborhoods: A Technical Guide to Biotin-Naphthylamine and APEX2 in Proximity Labeling
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a cell is paramount. Proximity labeling, a powerful technique for mapping molecular interactions in their native environment, has been significantly advanced by the development of engineered enzymes like APEX2. This guide provides an in-depth exploration of the mechanism of action of a specific substrate, biotin-naphthylamine, in conjunction with APEX2, offering a powerful tool for interrogating the nucleic acid interactome.
The Core Mechanism: A Partnership Between Enzyme and Substrate
The APEX2 proximity labeling system hinges on a two-component system: the engineered ascorbate (B8700270) peroxidase 2 (APEX2) and a biotin-conjugated substrate. When brought into proximity with a protein of interest through genetic fusion, APEX2 acts as a catalyst, activating the substrate to label nearby biomolecules.
This compound has emerged as a particularly effective substrate for the labeling of nucleic acids.[1][2][3][4] The fundamental mechanism involves a rapid, hydrogen peroxide (H₂O₂)-dependent oxidation of this compound catalyzed by APEX2. This enzymatic reaction generates a highly reactive and short-lived this compound radical species.[1] This radical then covalently bonds with nearby biomolecules, effectively "tagging" them with biotin.
While the precise lifetime of the this compound radical is not yet extensively documented, it is understood to be very short, ensuring that labeling is restricted to the immediate vicinity of the APEX2 enzyme. This high spatiotemporal resolution is a key advantage of the APEX2 system.[5] It is proposed that the arylamine-derived free radicals generated from substrates like this compound preferentially attack the C-8 position of guanine (B1146940) nucleobases in both DNA and RNA.[1]
dot
Caption: APEX2 enzymatic workflow with this compound.
Substrate Specificity and Efficiency: A Comparative Look
The choice of substrate in an APEX2 experiment is critical and depends on the target biomolecule. While the archetypal substrate, biotin-phenol, is highly effective for labeling proteins, this compound has demonstrated superior performance for labeling nucleic acids, particularly DNA.[1][6]
A comparative analysis of APEX2 substrates reveals these distinct preferences. In dot-blot assays, this compound shows the highest reactivity towards DNA, outperforming other substrates like biotin-phenol and biotin-aniline (B3010682).[1] Conversely, biotin-aniline exhibits the strongest signal for RNA labeling.[1] For proteomic applications, biotin-phenol remains the substrate of choice due to its higher labeling intensity on whole-cell lysates.[1]
| Substrate | Primary Target | Relative Labeling Efficiency (Nucleic Acids) |
| This compound | DNA | High |
| Biotin-Aniline | RNA | High |
| Biotin-Phenol | Proteins | Low |
Experimental Protocol: APEX2-Mediated Labeling with this compound
The following is a generalized protocol for proximity labeling in mammalian cells using an APEX2 fusion protein and this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental setups.
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM Trolox, and 10 mM sodium azide (B81097) in PBS)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If expression is inducible, induce protein expression according to the specific system's protocol.
-
Substrate Incubation: Pre-incubate the cells with this compound at a final concentration of 250-500 µM for 30-60 minutes at 37°C.
-
Labeling Reaction: Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM. Incubate for 1 minute at room temperature.
-
Quenching: Immediately stop the reaction by removing the labeling solution and washing the cells three times with ice-cold quenching solution.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Enrichment of Biotinylated Molecules: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated biomolecules.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Downstream Analysis: Elute the biotinylated molecules from the beads. The eluted proteins can be analyzed by mass spectrometry, and nucleic acids by sequencing.
dot
References
- 1. zoulab.org [zoulab.org]
- 2. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | APEX2 substrate | DNA/RNA probe | TargetMol [targetmol.com]
- 5. Directed evolution of APEX2 for electron microscopy and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Biotin-Naphthylamine in Proximity-Dependent Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent labeling (PL) has emerged as a powerful technology for mapping the spatial organization of biomolecules within their native cellular environment. This technique utilizes engineered enzymes that generate reactive radicals from small molecule probes to covalently label neighboring proteins and nucleic acids. A key innovation in this field is the development of novel probes with enhanced reactivity and specificity. This technical guide provides an in-depth exploration of biotin-naphthylamine (Btn-Nap), a novel probe for the enzyme APEX2, which demonstrates significantly enhanced reactivity towards DNA, offering new avenues for investigating protein-DNA interactions and chromatin architecture.
Core Principles of APEX2-Mediated Proximity Labeling
The engineered ascorbate (B8700270) peroxidase APEX2, when fused to a protein of interest, catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of biotinylated probes.[1] The resulting short-lived, highly reactive radicals diffuse and covalently label electron-rich residues on nearby biomolecules, including proteins and nucleic acids.[1] This allows for the subsequent enrichment of biotinylated molecules using streptavidin-based affinity purification and their identification by mass spectrometry or sequencing.
This compound: A Superior Probe for Nucleic Acid Labeling
While biotin-phenol (Btn-Ph) has been the conventional probe for APEX2-mediated labeling, its efficiency for nucleic acids is limited. A screen of various aromatic compounds identified biotin-conjugated arylamines as a new class of probes with significantly improved reactivity towards nucleic acids.[1] Specifically, This compound (Btn-Nap) emerged as the most reactive probe for DNA labeling, while biotin-aniline (B3010682) (Btn-An) showed the highest reactivity for RNA.[1]
Mechanism of Action
In the presence of H₂O₂, APEX2 oxidizes the naphthylamine moiety of Btn-Nap to generate a highly reactive arylamine-derived free radical. This radical is capable of attacking the C-8 position of guanine (B1146940) nucleobases in both single- and double-stranded DNA, leading to covalent biotinylation.[1]
Quantitative Data Summary
The enhanced reactivity of this compound and biotin-aniline towards nucleic acids compared to the traditional biotin-phenol is a key advantage. The following tables summarize the comparative labeling efficiencies.
| Probe | Relative DNA Labeling Efficiency | Relative RNA Labeling Efficiency | Relative Protein Labeling Efficiency |
| This compound (Btn-Nap) | ++++ | ++ | + |
| Biotin-aniline (Btn-An) | +++ | ++++ | + |
| Biotin-phenol (Btn-Ph) | + | + | ++++ |
| Biotin-4-hydroxy-benzamide (Btn-4HB) | +++ | + | + |
| Biotin-3-hydroxy-benzamide (Btn-3HB) | ++ | + | ++ |
Data compiled from dot-blot analyses.[1] The number of '+' symbols indicates the relative signal intensity.
| Target RNA (Mitochondrial) | Fold Enrichment with Biotin-Aniline |
| MT-ND1 | 12.3 ± 2.8 |
| MT-ND2 | 25.6 ± 7.1 |
| MT-CO1 | 107.8 ± 31.6 |
| MT-CO2 | 45.2 ± 11.9 |
| MT-ATP6 | 33.1 ± 8.5 |
| MT-CO3 | 62.4 ± 15.3 |
| MT-ND3 | 15.7 ± 3.9 |
| MT-ND4 | 48.9 ± 12.7 |
| MT-ND5 | 29.8 ± 7.4 |
| MT-ND6 | 18.2 ± 4.5 |
| MT-CYB | 73.5 ± 18.9 |
| GAPDH (Cytosolic Control) | 1.0 |
Quantitative RT-PCR analysis of mitochondrial RNAs enriched from HEK293T cells expressing mitochondrial-targeted APEX2 and labeled with biotin-aniline.[1] Data for this compound in a similar cellular context is not yet available.
Experimental Protocols
In Vitro DNA Labeling with this compound
This protocol describes the general procedure for labeling plasmid DNA in vitro using purified APEX2 enzyme and this compound.
Materials:
-
Purified APEX2 enzyme
-
Plasmid DNA (e.g., 1 µg)
-
This compound (Btn-Nap) stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS)
Procedure:
-
In a microcentrifuge tube, combine the following on ice:
-
Plasmid DNA
-
Purified APEX2 enzyme (final concentration ~1 µM)
-
This compound (final concentration 500 µM)
-
Reaction buffer to the final volume.
-
-
Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM.
-
Incubate the reaction for 1 minute at room temperature.
-
Quench the reaction by adding an equal volume of quenching solution.
-
Proceed with downstream applications such as dot-blot analysis or purification of biotinylated DNA.
APEX-Seq for RNA Mapping using Biotin-Aniline (Adaptable for this compound and DNA)
This protocol outlines the key steps for mapping the subcellular transcriptome using APEX2 and biotin-aniline. The principles can be adapted for DNA mapping with this compound.
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) to ~70-80% confluency.
-
Transfect cells with a plasmid encoding the APEX2 enzyme fused to a protein that localizes to the subcellular compartment of interest. Stable cell line generation is recommended for reproducibility.
Labeling in Living Cells:
-
Incubate the cells expressing the APEX2-fusion protein with 500 µM biotin-aniline (or this compound for DNA) in cell culture medium for 30 minutes at 37°C.
-
Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM and gently agitate the plate for 1 minute.
-
Immediately quench the reaction by aspirating the medium and washing the cells three times with a quenching solution (10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS).
Nucleic Acid Extraction and Enrichment:
-
Lyse the cells and extract total RNA or DNA using a standard protocol (e.g., TRIzol for RNA, or a DNA extraction kit).
-
Enrich for biotinylated nucleic acids using streptavidin-coated magnetic beads.
-
Incubate the extracted nucleic acids with the beads.
-
Perform stringent washes to remove non-biotinylated molecules.
-
Elute the biotinylated nucleic acids from the beads.
-
-
Proceed with downstream analysis such as quantitative PCR, next-generation sequencing (APEX-seq), or other molecular biology techniques.
Visualizations
References
Biotin-Naphthylamine for Nucleic Acid Versus Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of biotin-naphthylamine for the labeling of nucleic acids and proteins. It delves into the comparative efficiency of this reagent for different biomolecules, offers detailed experimental protocols for its use, and visualizes the underlying workflows. This document is intended to serve as a core resource for researchers in molecular biology, proteomics, and drug development who are looking to leverage biotinylation technologies in their work.
Introduction: The Rise of Arylamine-Based Biotinylation Probes
Biotinylation, the covalent attachment of biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, enabling highly sensitive detection and robust affinity purification. The unparalleled strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a versatile tool for a myriad of applications. While traditional biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters, effectively label primary amines on proteins, there has been a growing need for probes with enhanced reactivity and broader substrate scope, particularly for nucleic acids.
This compound (Btn-Nap) and its analogue biotin-aniline (B3010682) (Btn-An) have emerged as novel biotin-conjugated arylamine probes. These reagents serve as superior substrates for enzymatic proximity labeling systems like APEX2 (engineered ascorbate (B8700270) peroxidase 2).[1][2] In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of these arylamine probes into short-lived, highly reactive radicals that can covalently label nearby biomolecules.[3] This guide will compare and contrast the utility of this compound for labeling nucleic acids versus proteins, primarily within the context of the APEX2 system.
Data Presentation: Comparative Labeling Efficiency
Recent studies have demonstrated that biotin-conjugated arylamines, such as this compound and biotin-aniline, exhibit significantly higher reactivity towards nucleic acids compared to the traditionally used biotin-phenol (Btn-Ph) in APEX2-mediated labeling.[1][4] Conversely, biotin-phenol remains more efficient for labeling proteins.[4] The following tables summarize the semi-quantitative data derived from comparative dot-blot and Western blot analyses.
Table 1: Semi-Quantitative Comparison of APEX2 Substrate Labeling Efficiency
| Target Biomolecule | This compound (Btn-Nap) | Biotin-Aniline (Btn-An) | Biotin-Phenol (Btn-Ph) | Key Findings |
| DNA (plasmid) | +++ | ++ | + | This compound shows the strongest signal for DNA labeling.[1][4] |
| RNA (total) | ++ | +++ | + | Biotin-aniline is approximately 20-fold more efficient for RNA labeling than biotin-phenol.[1] |
| Proteins (lysate) | + | + | +++ | Biotin-phenol demonstrates the highest efficiency for labeling proteins.[4] |
Relative labeling efficiency is denoted by '+' symbols, with '+++' representing the highest efficiency based on qualitative analysis of blot intensities.[1][4][5]
Experimental Protocols
The following sections provide detailed methodologies for nucleic acid and protein labeling. The nucleic acid labeling protocol is specifically for the APEX2 system using a biotin-arylamine probe, while the protein labeling protocol is a general method adaptable for various biotinylation reagents.
Nucleic Acid Labeling via APEX2 with this compound
This protocol is adapted for live-cell proximity labeling of nucleic acids using an APEX2-fusion protein and this compound.
Materials:
-
HEK293T cells (or other suitable cell line) stably expressing the APEX2 enzyme fused to a protein of interest localized to the desired subcellular compartment.
-
This compound (Btn-Nap) stock solution (e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution.
-
Quenching solution: 10 mM sodium ascorbate, 10 mM Trolox, and 5 mM sodium azide (B81097) in PBS.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Streptavidin-coated magnetic beads.
-
Appropriate buffers for nucleic acid purification.
Procedure:
-
Cell Culture and Probe Incubation:
-
Plate the APEX2-expressing cells and grow to the desired confluency.
-
Incubate the cells with 500 µM this compound in the cell culture medium for 30-60 minutes at 37°C.
-
-
Labeling Reaction:
-
To initiate the labeling, add H₂O₂ to the medium to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature. The short lifetime of the this compound radical ensures a small labeling radius (~20 nm).[3]
-
-
Quenching:
-
Immediately aspirate the medium and quench the reaction by adding the quenching solution.
-
Wash the cells three times with the quenching solution to remove any unreacted radicals and H₂O₂.
-
-
Cell Lysis and Nucleic Acid Isolation:
-
Lyse the cells using a suitable lysis buffer.
-
Isolate the total nucleic acids from the cell lysate using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
-
Enrichment of Biotinylated Nucleic Acids:
-
Incubate the isolated nucleic acids with streptavidin-coated magnetic beads to capture the biotinylated molecules.
-
Perform stringent washes to remove non-biotinylated nucleic acids.
-
-
Elution and Downstream Analysis:
General Protocol for Protein Biotinylation
This protocol describes a general method for biotinylating proteins in solution using an amine-reactive biotin reagent. While this compound's primary use is with APEX2, direct protein labeling can be explored using similar principles to other arylamine-based chemistries, though this is less common. For general protein labeling, an NHS-ester of biotin is typically used.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin).
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of Reagents:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) are unsuitable as they will compete for the labeling reagent.[7]
-
Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[8]
-
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
-
Stop the reaction and remove non-reacted biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent interference in downstream applications.
-
-
Quantification and Storage:
-
Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the biotinylated protein under appropriate conditions, typically at -20°C or -80°C.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships described in this guide.
Caption: APEX2-mediated nucleic acid labeling workflow.
Caption: General workflow for direct protein biotinylation.
Caption: Logical relationship of this compound's labeling efficiency.
Conclusion and Future Directions
This compound represents a significant advancement in biotinylation technology, particularly for the study of nucleic acids in their native cellular context. Its enhanced reactivity towards DNA and RNA in APEX2-mediated proximity labeling allows for more sensitive and comprehensive mapping of subcellular transcriptomes and genomic regions.[1][2] While less efficient than biotin-phenol for proteomic applications, its utility in nucleic acid research is clear.
For researchers and drug development professionals, the choice of biotinylation reagent should be guided by the target biomolecule. For proteomic studies using APEX2, biotin-phenol remains the substrate of choice. However, for investigating RNA localization, RNA-protein interactions, or chromatin architecture, this compound and its analogue biotin-aniline offer superior performance. Future research may focus on the development of novel arylamine-based probes with even greater reactivity and specificity, further expanding the toolkit for exploring the intricate molecular landscape of the cell.
References
- 1. zoulab.org [zoulab.org]
- 2. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for identifying endogenous interactors of RNA-binding proteins in mammalian cells using the peroxidase APEX2 biotin-labeling method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mapping subcellular RNA localization with proximity labeling: RNA proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
The Reactivity of Biotinylated Naphthylamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reactivity and applications of biotinylated naphthylamine, a key reagent in modern molecular biology and drug discovery. With a focus on its role in proximity-dependent biotinylation, this document details its chemical properties, experimental protocols for its use, and a comparative analysis of its reactivity with other common substrates.
Introduction to Biotinylated Naphthylamine
Biotinylated naphthylamine is a synthetic molecule that combines the high-affinity binding properties of biotin (B1667282) with the reactivity of a naphthylamine moiety. This combination makes it a powerful tool for labeling and isolating biomolecules in their native cellular environment. Its primary application is as a substrate for the engineered enzyme Ascorbate Peroxidase 2 (APEX2), which is used in proximity labeling techniques to map protein-protein, protein-RNA, and protein-DNA interactions.
The core utility of biotinylated naphthylamine lies in the APEX2-catalyzed reaction. In the presence of hydrogen peroxide (H₂O₂), APEX2 converts biotinylated naphthylamine into a short-lived, highly reactive radical species. This radical can then covalently bind to nearby biomolecules, effectively "tagging" them with biotin. The biotin tag can then be used for affinity purification with streptavidin- or neutravidin-conjugated beads, allowing for the identification and quantification of the labeled molecules by mass spectrometry or other analytical techniques.
Chemical Properties
Biotinylated naphthylamine is characterized by the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₀N₄O₂S | [1][2] |
| Molecular Weight | 426.58 g/mol | [1][2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1][2] |
The naphthylamine component of the molecule is an aromatic amine, which is susceptible to oxidation.[1][2] This oxidative reactivity is harnessed in the APEX2-catalyzed labeling reaction.
Reactivity and Substrate Specificity in APEX2-Mediated Labeling
The reactivity of the radical generated from biotinylated naphthylamine dictates its labeling efficiency and specificity towards different classes of biomolecules. Extensive research has shown that different biotinylated substrates exhibit preferential labeling of proteins, RNA, or DNA.
Table 3.1: Comparative Reactivity of APEX2 Substrates
| Substrate | Primary Target Biomolecule | Relative Labeling Efficiency |
| Biotin-Phenol | Proteins | High |
| Biotin-Aniline | RNA | High |
| Biotin-Naphthylamine | DNA | High |
Studies have demonstrated that this compound is a particularly effective probe for labeling DNA in APEX2-mediated proximity labeling experiments.[3][4][5] This enhanced reactivity towards DNA makes it an invaluable tool for researchers studying chromatin architecture, transcription factor binding, and other DNA-associated processes. The precise mechanism for this preferential reactivity is still under investigation but is thought to be related to the chemical properties of the naphthylamine radical and its interaction with the DNA molecule.
Experimental Protocols
The following section outlines a general protocol for the use of biotinylated naphthylamine in an APEX2-mediated proximity labeling experiment to identify proteins associated with a specific DNA locus. This protocol is a composite based on established APEX2 methodologies and should be optimized for specific cell types and experimental goals.
Materials and Reagents
-
Cells expressing the protein of interest fused to APEX2 (e.g., dCas9-APEX2 targeted to a specific genomic locus)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Quenching solution (e.g., Trolox, sodium ascorbate, sodium azide (B81097) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin- or neutravidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., biotin-containing buffer or on-bead digestion buffer)
-
Reagents for downstream analysis (e.g., mass spectrometry)
Experimental Workflow
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// Nodes A [label="1. Cell Culture and Induction\n(Express dCas9-APEX2 targeted to DNA locus)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Substrate Incubation\n(Add this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Labeling Reaction\n(Add H2O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Quenching\n(Stop reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Cell Lysis\n(Extract cellular contents)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Affinity Purification\n(Incubate with Streptavidin beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Washing\n(Remove non-specific binders)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Elution/On-Bead Digestion\n(Release biotinylated proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Sample Preparation\n(For Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="10. Mass Spectrometry\n(Identify and quantify proteins)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; K [label="11. Data Analysis\n(Identify enriched proteins at the DNA locus)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; }
Caption: APEX2 Proximity Labeling Workflow.
Detailed Methodologies
-
Cell Preparation: Culture cells expressing the APEX2-fusion protein to the desired confluency. If expression is inducible, add the inducing agent at the appropriate time before the experiment.
-
Substrate Incubation: Replace the culture medium with fresh medium containing this compound at a final concentration of 250-500 µM. Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake.
-
Initiation of Labeling: Add H₂O₂ to the medium to a final concentration of 500 µM to 1 mM. Gently swirl the plate to mix. The labeling reaction is rapid and should proceed for 30-60 seconds.
-
Quenching: Immediately stop the reaction by aspirating the medium and adding an ice-cold quenching solution. Wash the cells three times with the quenching solution.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Affinity Purification: Incubate the cleared cell lysate with pre-washed streptavidin- or neutravidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This typically includes washes with high-salt buffer, low-salt buffer, and a denaturing buffer (e.g., containing urea).
-
Elution or On-Bead Digestion: Elute the biotinylated proteins from the beads using a buffer containing a high concentration of biotin, or perform on-bead digestion with trypsin to directly generate peptides for mass spectrometry analysis.
-
Downstream Analysis: Prepare the eluted proteins or peptides for mass spectrometry analysis according to standard protocols.
Signaling Pathways and Logical Relationships
The APEX2-mediated proximity labeling technique using this compound does not directly elucidate a signaling pathway in the classical sense. Instead, it provides a snapshot of the molecular environment around a protein of interest at a specific time. This information can be used to infer protein complexes and transient interactions that are components of signaling pathways or other cellular processes.
The logical relationship of the experimental workflow is centered on the targeted generation of reactive radicals to label proximal biomolecules.
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// Nodes POI [label="Protein of Interest\n(e.g., dCas9)", fillcolor="#F1F3F4", fontcolor="#202124"]; APEX2 [label="APEX2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fusion [label="APEX2 Fusion Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Target DNA Locus", fillcolor="#FBBC05", fontcolor="#202124"]; BN [label="this compound\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="H2O2\n(Co-substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Reactive this compound Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proximal [label="Proximal DNA-Associated Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; Labeled [label="Biotinylated Proteins", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges POI -> Fusion; APEX2 -> Fusion; Fusion -> Target [label="Targeting"]; BN -> Radical [label="APEX2 Catalysis"]; H2O2 -> Radical; Radical -> Proximal [label="Covalent Labeling"]; Proximal -> Labeled; }
Caption: APEX2 Labeling Mechanism.
Applications in Drug Development
The ability to map the molecular interactions in the vicinity of a drug target provides invaluable information for drug development. By using this compound in APEX2-based assays, researchers can:
-
Identify Novel Drug Targets: Uncover previously unknown binding partners of a protein of interest that may be critical for its function and represent new therapeutic targets.
-
Understand Mechanism of Action: Elucidate how a drug perturbs the protein interaction network of its target.
-
Characterize Off-Target Effects: Identify unintended protein interactions of a drug candidate.
-
Map Target Engagement: Confirm that a drug is binding to its intended target in a cellular context.
Conclusion
Biotinylated naphthylamine is a highly reactive and specific substrate for APEX2-mediated proximity labeling, with a particular utility for labeling DNA-associated proteins. This technical guide provides a comprehensive overview of its properties, a detailed experimental protocol for its application, and an illustration of the underlying logical workflow. While quantitative kinetic data remains an area for further investigation, the qualitative evidence strongly supports its use as a powerful tool for researchers in molecular biology and drug discovery to explore the intricate molecular landscapes within the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | APEX2 substrate | DNA/RNA probe | TargetMol [targetmol.com]
- 3. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for APEX2-Mediated Labeling Using Biotin-Naphthylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
APEX2, an engineered ascorbate (B8700270) peroxidase, is a powerful tool for proximity-dependent labeling of biomolecules in living cells. When fused to a protein of interest, APEX2 can, in the presence of hydrogen peroxide (H₂O₂), catalyze the oxidation of a biotinylated substrate, leading to the covalent labeling of nearby molecules. While biotin-phenol (Btn-Ph) has been the conventional substrate for labeling proteins, recent advancements have introduced novel substrates, such as biotin-naphthylamine (Btn-Nap) and biotin-aniline (B3010682) (Btn-An), which exhibit enhanced reactivity towards nucleic acids.[1][2] This document provides detailed application notes and protocols for the use of this compound in APEX2-mediated labeling, with a particular focus on its application for DNA labeling.
This compound has been identified as a highly reactive probe for APEX2-mediated labeling of DNA, while biotin-aniline has shown superior efficiency for RNA labeling.[1] The use of these substrates expands the utility of the APEX2 system beyond proteomics to the study of the spatial organization of the genome and transcriptome.
Data Presentation
Table 1: Comparison of APEX2 Substrate Reactivity
| Substrate | Target Biomolecule | Relative Labeling Efficiency | Reference |
| This compound (Btn-Nap) | DNA | High | [1] |
| Biotin-Aniline (Btn-An) | RNA | High (~20-fold more efficient than Btn-Ph) | [1] |
| Biotin-Phenol (Btn-Ph) | Proteins | High | [1] |
| Biotin-Phenol (Btn-Ph) | DNA/RNA | Low | [1] |
Signaling Pathway and Experimental Workflow
The fundamental principle of APEX2-mediated labeling involves the enzymatic generation of highly reactive radicals from a biotinylated substrate. These radicals then covalently bind to proximate biomolecules.
APEX2 Catalytic Mechanism
Caption: APEX2 catalytic cycle for this compound labeling.
General Experimental Workflow
Caption: General workflow for APEX2-mediated labeling.
Experimental Protocols
The following protocols are adapted from established APEX2 labeling procedures and incorporate findings from studies using novel substrates.[1][3] Optimization may be required for specific cell types and experimental goals.
Materials and Reagents
-
Cells expressing the APEX2-fusion protein of interest
-
This compound (Btn-Nap) stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) (30% w/w solution)
-
Quenching solution: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Streptavidin-coated magnetic beads
Protocol 1: In Vitro Labeling of DNA
This protocol is adapted from dot-blot assays used to assess substrate reactivity.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Plasmid DNA (e.g., 1 µg)
-
Purified APEX2 enzyme (concentration to be optimized, e.g., 1 µM)
-
This compound (final concentration 250-500 µM)
-
Reaction buffer (e.g., PBS) to a final volume of 50 µL.
-
-
Initiation of Labeling: Add H₂O₂ to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at room temperature for 1-5 minutes.
-
Quenching: Stop the reaction by adding 5 µL of the quenching solution.
-
Analysis: Proceed with downstream analysis, such as dot-blotting and detection with streptavidin-HRP.
Protocol 2: Live-Cell Labeling for DNA Proximity
This protocol is a proposed adaptation for live-cell labeling based on standard APEX2 protocols and the properties of this compound.
-
Cell Preparation: Plate cells expressing the APEX2-fusion protein to the desired confluency.
-
Substrate Incubation:
-
Prepare a working solution of this compound in pre-warmed culture medium. A starting concentration of 250-500 µM is recommended for optimization.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Labeling Reaction:
-
Add H₂O₂ to the medium to a final concentration of 0.5-1 mM.
-
Gently swirl the plate and incubate for 1-3 minutes at room temperature.
-
-
Quenching:
-
Aspirate the labeling solution.
-
Immediately wash the cells three times with ice-cold quenching solution.
-
-
Cell Lysis and Harvesting:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation.
-
-
Enrichment of Biotinylated Molecules:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated molecules.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
-
Downstream Analysis:
-
Elute the bound molecules from the beads.
-
Proceed with downstream analysis such as DNA sequencing to identify enriched genomic regions.
-
Table 2: Recommended Starting Concentrations for Protocol Optimization
| Reagent | In Vitro Labeling | Live-Cell Labeling |
| This compound | 250 - 500 µM | 250 - 500 µM |
| H₂O₂ | 1 mM | 0.5 - 1 mM |
| Labeling Time | 1 - 5 minutes | 1 - 3 minutes |
Note: It is crucial to include negative controls, such as cells not expressing the APEX2 fusion protein or samples where H₂O₂ is omitted, to identify background biotinylation.
Conclusion
The development of this compound as a substrate for APEX2-mediated labeling significantly enhances the capabilities of this proximity labeling technology, enabling the exploration of DNA-protein interactions and the spatial organization of the genome in living cells. The protocols provided herein offer a starting point for researchers to apply this innovative tool in their studies. As with any proximity labeling technique, careful optimization and the use of appropriate controls are essential for obtaining reliable and meaningful results.
References
Application Notes: Proximity-Based DNA Labeling in Living Cells Using APEX2
References
- 1. Proximity labeling - Wikipedia [en.wikipedia.org]
- 2. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
- 4. Determination of local chromatin interactions using a combined CRISPR and peroxidase APEX2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. syncell.com [syncell.com]
- 7. Adapting dCas9-APEX2 for subnuclear proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of proteins associated with a predefined genomic locus in living cells via dCAS9-APEX-mediated proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Lipid Droplet Proteomes by Proximity Labeling Proteomics Using APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An APEX2 proximity ligation method for mapping interactions with the nuclear lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. APEX Proximity Labeling of Stress Granule Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APEX-seq: RNA subcellular localization by proximity labeling [protocols.io]
- 14. In situ hybridization using biotinylated probes. An evaluation of different detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ストレプトアビジン—イメージング用のシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. zoulab.org [zoulab.org]
- 19. academic.oup.com [academic.oup.com]
- 20. static1.squarespace.com [static1.squarespace.com]
Revolutionizing the Study of Protein-Nucleic Acid Interactions: The Biotin-Naphthylamine Protocol
For Immediate Release
[City, State] – [Date] – A powerful methodology utilizing biotin-naphthylamine within a proximity labeling framework is providing researchers with an unprecedented ability to map the intricate interactions between proteins and nucleic acids in their native cellular environment. This approach, particularly when coupled with the engineered ascorbate (B8700270) peroxidase APEX2, offers high spatiotemporal resolution, enabling the capture of transient and dynamic molecular partnerships that are crucial for cellular function and disease. These application notes provide a detailed protocol for the APEX2-mediated biotinylation of nucleic acids using this compound and an alternative photo-crosslinking method for covalently capturing these interactions.
Introduction
The interplay between proteins and nucleic acids governs a vast array of fundamental biological processes, from gene expression and regulation to DNA replication and repair. Traditional methods for studying these interactions often rely on harsh extraction procedures or lack the ability to capture the precise spatial organization within a living cell. Proximity labeling techniques, such as APEX-seq, have emerged as a transformative solution. By fusing the APEX2 enzyme to a protein of interest, researchers can catalyze the formation of short-lived, highly reactive biotin-phenoxyl radicals from a biotin-phenol derivative substrate. These radicals covalently "paint" nearby biomolecules, including RNA and DNA, with biotin (B1667282).
This compound has been identified as a novel and highly effective probe for these applications, demonstrating significantly higher reactivity towards nucleic acids compared to the commonly used biotin-phenol.[1][2][3] This enhanced labeling efficiency allows for more sensitive and comprehensive mapping of the subcellular transcriptome and protein-DNA interactions.
Application Notes
This protocol is designed for researchers in molecular biology, cell biology, and drug development who are interested in identifying the nucleic acids that interact with a specific protein in living cells. The primary application detailed here is APEX-seq (APEX-catalyzed RNA biotinylation and sequencing), a method for spatially resolved transcriptome mapping.[4][5] A secondary protocol describes a photo-crosslinking approach using biotinylated aryl azides, which offers an alternative strategy for covalently capturing protein-nucleic acid interactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the APEX2-mediated proximity labeling technique.
| Parameter | Value/Range | Description | Source(s) |
| Labeling Radius | ~20 nm | The estimated distance from the APEX2 enzyme within which biotinylation occurs. | [6] |
| Labeling Time | 1 minute | The rapid reaction time allows for the capture of dynamic interactions with high temporal resolution. | [6][7] |
| Substrate Preference | This compound shows the strongest signal for DNA labeling, while biotin-aniline (B3010682) is most efficient for RNA labeling. Biotin-phenol is most efficient for protein labeling. | Different biotin-phenol derivatives exhibit preferential labeling of different biomolecules. | [1][2][3] |
| RNA Enrichment (APEX-seq) | 12- to 108-fold | Enrichment of mitochondrial mRNAs relative to a cytoplasmic mRNA marker using mitochondrial-matrix targeted APEX2 with biotin-aniline. | |
| RNA Enrichment (APEX-seq) | >100-fold | Enrichment of secretory mRNAs over non-secretory mRNAs with ER membrane-targeted APEX2. | [8] |
Experimental Protocols
Protocol 1: APEX-seq for Mapping Protein-RNA Interactions using this compound
This protocol is adapted from established APEX-seq procedures.[4][5] this compound is used here as the substrate to enhance the labeling of nucleic acids.
Materials:
-
Mammalian cells expressing the protein of interest fused to APEX2.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide (B81097), and 5 mM Trolox in PBS).
-
TRIzol reagent for RNA extraction.
-
Streptavidin-coated magnetic beads.
-
Buffers for bead washing and RNA elution.
-
Reagents for library preparation and next-generation sequencing.
Procedure:
-
Cell Culture and Preparation:
-
Culture mammalian cells expressing the APEX2-fusion protein to 70-80% confluency in a 10-cm plate.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
-
Biotinylation Reaction:
-
Incubate the cells with this compound at a final concentration of 500 µM for 30-60 minutes at 37°C. Note: This concentration is based on typical concentrations used for biotin-phenol and should be optimized for your specific cell line and experimental setup.
-
To initiate the labeling reaction, add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Immediately quench the reaction by aspirating the medium and adding ice-cold quenching solution.
-
-
RNA Extraction and Enrichment:
-
Lyse the cells directly in the plate using TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.
-
Resuspend the purified total RNA in a suitable binding buffer.
-
Incubate the RNA with pre-washed streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation to capture the biotinylated RNA.
-
Wash the beads extensively with high-salt and non-ionic detergent buffers to remove non-specifically bound RNA.
-
Elute the biotinylated RNA from the beads using a suitable elution buffer (e.g., by heating in RNase-free water or using a competitive biotin elution buffer).
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched biotinylated RNA using a standard RNA-seq library preparation kit.
-
Perform deep sequencing of the library on a suitable next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Determine the enrichment of specific transcripts in the biotinylated fraction compared to a control sample (e.g., cells not treated with H₂O₂) to identify RNAs in proximity to the protein of interest.
-
Protocol 2: Photo-Crosslinking of Protein-Nucleic Acid Interactions using a Biotinylated Aryl Azide Probe
This protocol provides a general framework for using a heterobifunctional crosslinker containing a biotin tag and a photo-activatable aryl azide group.[9][10]
Materials:
-
Cells or in vitro system containing the protein and nucleic acid of interest.
-
Biotinylated aryl azide photo-crosslinking reagent (e.g., Sulfo-SBED).
-
UV lamp (e.g., 365 nm).
-
Cell lysis buffer.
-
Streptavidin-coated beads for affinity purification.
-
Reagents for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry, or RT-qPCR).
Procedure:
-
Incubation of the Photo-Crosslinker:
-
Incubate the cells or in vitro reaction with the biotinylated aryl azide probe. The concentration and incubation time will depend on the specific reagent and biological system and should be optimized.
-
-
UV Crosslinking:
-
Cell Lysis and Affinity Purification:
-
Lyse the cells in a suitable buffer containing protease and RNase inhibitors.
-
Incubate the lysate with streptavidin-coated beads to enrich for the biotinylated crosslinked complexes.
-
Wash the beads thoroughly to remove non-crosslinked and non-specifically bound molecules.
-
-
Analysis of Crosslinked Molecules:
-
Elute the captured complexes from the beads.
-
Analyze the interacting protein(s) and/or nucleic acid(s) using appropriate techniques. For example, proteins can be identified by Western blotting or mass spectrometry, and RNA can be identified by RT-qPCR or sequencing.
-
Visualizations
Caption: Workflow for APEX-seq using this compound.
Caption: General workflow for Photo-Crosslinking.
References
- 1. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atlas of Subcellular RNA Localization Revealed by APEX-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity labeling: an emerging tool for probing in planta molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Streptavidin Pulldown Assay Following Biotin-Naphthylamine Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of biotin-naphthylamine in labeling cellular components for subsequent enrichment via streptavidin pulldown assays. This powerful technique is instrumental in proteomics and molecular biology for identifying protein-protein interactions, mapping signaling pathways, and discovering potential drug targets.
Introduction
The streptavidin pulldown assay is a highly effective affinity purification technique based on the extraordinarily strong and specific interaction between biotin (B1667282) (Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii.[1][2] This interaction, with a dissociation constant (Kd) in the femtomolar range, is one of the strongest non-covalent bonds known in nature, making it an ideal tool for isolating biotinylated molecules from complex biological samples such as cell lysates.[1][2]
In a typical workflow, a "bait" molecule of interest is tagged with biotin. This can be achieved through various methods, including enzymatic biotinylation within living cells (e.g., BioID, TurboID, APEX) or chemical labeling of proteins or nucleic acids.[3][4][5] Once biotinylated, the bait and any interacting "prey" molecules can be captured from a cell lysate using streptavidin-coated beads.[6][7][8] After a series of washes to remove non-specifically bound proteins, the captured molecules are eluted and can be identified using techniques like mass spectrometry or Western blotting.[9][10]
This compound is a derivative of biotin that can be used as a substrate in certain proximity labeling techniques. While biotin-phenol is commonly used for protein labeling and biotin-aniline (B3010682) for RNA, this compound has shown utility in labeling nucleic acids, particularly DNA.[3][4] Although less conventional for protein labeling, the principles of the subsequent streptavidin pulldown remain the same regardless of the biotinylating agent used. These notes will provide a comprehensive protocol adaptable for protein labeling with this compound, with the understanding that other biotin derivatives may be more efficient for this specific application.
Experimental Applications
-
Identification of Protein-Protein Interactions: Discover novel binding partners to a protein of interest.[11][12]
-
Mapping Organelle Proteomes: Characterize the protein composition of specific subcellular compartments.[5]
-
Investigating Signaling Pathways: Identify proteins involved in specific cellular signaling cascades, such as the Epidermal Growth Factor (EGF) signaling pathway.[13]
-
Drug Target Discovery: Isolate and identify the cellular targets of a biotinylated small molecule drug.
-
Nucleic Acid-Protein Interaction Studies: Identify proteins that bind to specific DNA or RNA sequences.[14][15]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound labeling and streptavidin pulldown.
Representative Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway, a target for proximity labeling studies.
Quantitative Data Summary
The following tables represent typical quantitative data obtained from a streptavidin pulldown experiment coupled with mass spectrometry (e.g., LC-MS/MS). Data is often presented as fold-change or spectral counts to indicate the enrichment of proteins in the experimental condition versus the control.
Table 1: Top Enriched Proteins in EGF-Stimulated Cells vs. Unstimulated Control
| Protein ID | Gene Name | Spectral Counts (Unstimulated) | Spectral Counts (EGF-Stimulated) | Fold Change (Stimulated/Unstimulated) | p-value |
| P00533 | EGFR | 15 | 152 | 10.13 | < 0.001 |
| P62993 | GRB2 | 5 | 78 | 15.60 | < 0.001 |
| P27361 | SOS1 | 2 | 45 | 22.50 | < 0.005 |
| P01116 | HRAS | 8 | 64 | 8.00 | < 0.005 |
| Q02750 | SHC1 | 4 | 59 | 14.75 | < 0.001 |
Table 2: Comparison of On-Bead vs. Elution-Based Digestion for MS Analysis
| Method | Total Proteins Identified | Biotinylated Proteins Identified | % Biotinylated |
| On-Bead Digestion | 198 | 4 | 2% |
| Protein Elution & Digestion | 454 | 16 | 4% |
| Peptide-Level Enrichment (DiDBiT) | 1536 | 1201 | 78% |
| Data is illustrative and based on findings from comparative studies of different methodologies[10]. |
Detailed Experimental Protocols
Protocol 1: In-Vivo this compound Labeling using APEX2
This protocol is adapted for proximity labeling using the engineered peroxidase APEX2, which can utilize various phenol (B47542) derivatives, including this compound, to generate reactive radicals for labeling nearby proteins.
Materials:
-
Cells expressing the protein of interest fused to APEX2
-
Complete cell culture medium
-
This compound (Btn-Nap) stock solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H2O2), 30% solution
-
Quenching solution: 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS
-
PBS (phosphate-buffered saline)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors and the quenching solution
Procedure:
-
Cell Preparation: Seed APEX2-fusion expressing cells and grow to 80-90% confluency. Include a negative control (e.g., cells expressing cytosolic APEX2).
-
Labeling Incubation: Replace the medium with fresh medium containing 500 µM this compound. Incubate for 30 minutes at 37°C.
-
Initiate Labeling: Add H2O2 to a final concentration of 1 mM. Gently swirl the plate and incubate for exactly 1 minute at room temperature. The short reaction time is crucial to limit the labeling radius.
-
Quench Reaction: Aspirate the H2O2-containing medium and immediately wash the cells three times with ice-cold quenching solution to stop the reaction.
-
Cell Lysis: Add ice-cold Lysis Buffer to the plate. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet insoluble material. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
Protocol 2: Streptavidin Pulldown of Biotinylated Proteins
Materials:
-
Streptavidin-coated magnetic beads[8]
-
Clarified cell lysate from Protocol 1
-
Wash Buffer 1: 2% SDS in water
-
Wash Buffer 2: 50 mM HEPES (pH 7.5), 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate
-
Wash Buffer 3: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.1% Triton X-100
-
Elution Buffer: 1x SDS-PAGE sample buffer containing 2 mM biotin and 20 mM DTT
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required amount of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant.[8]
-
Equilibration: Wash the beads three times with Lysis Buffer to equilibrate them.[8]
-
Binding: Add the clarified cell lysate (e.g., 1-5 mg of total protein) to the equilibrated beads. Incubate for 3 hours to overnight at 4°C on a rotator to allow binding of biotinylated proteins.[9]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Perform the following washes sequentially, each for 5 minutes at room temperature on a rotator:
-
Wash twice with Lysis Buffer.
-
Wash once with Wash Buffer 1.
-
Wash once with Wash Buffer 2.
-
Wash twice with Wash Buffer 3.
-
-
Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads.
-
Denaturation: Boil the samples at 95°C for 10 minutes to elute the bound proteins and denature them for downstream analysis.
-
Final Step: Pellet the beads on a magnetic rack and carefully collect the supernatant containing the eluted proteins. The samples are now ready for SDS-PAGE, Western blotting, or preparation for mass spectrometry.
Concluding Remarks
The combination of this compound labeling and streptavidin pulldown provides a robust method for exploring cellular proteomes and interaction networks. While optimizing labeling efficiency with this compound for proteins may require empirical testing, the subsequent affinity purification is a standardized and highly effective procedure. The protocols and data presented here serve as a comprehensive guide for researchers aiming to implement this technique in their discovery workflows.
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 3. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation-based proximity labelling proteomics: basics, applications and technical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Visualizing Biotin-Naphthylamine Labeling with Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent labeling techniques have revolutionized the study of protein-protein interactions and subcellular proteomes within the native cellular environment. The engineered ascorbate (B8700270) peroxidase APEX2, in conjunction with biotin-phenolic substrates, allows for the rapid and specific biotinylation of endogenous proteins within a nanometer-scale radius of a protein of interest. Biotin-naphthylamine emerges as a versatile probe in this context, demonstrating utility in labeling not only proteins but also nucleic acids. This document provides detailed protocols for the visualization of this compound-labeled biomolecules using fluorescence microscopy, a crucial downstream application for validating and spatially resolving the labeling results.
The methodology relies on the high-affinity interaction between biotin (B1667282) and streptavidin. Following APEX2-mediated this compound labeling, cells are fixed, permeabilized, and incubated with a fluorescently conjugated streptavidin. This allows for the precise visualization of the biotinylated targets, providing insights into the subcellular localization of the protein of interest and its proximal interactors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound labeling and its visualization.
Caption: APEX2-mediated this compound labeling workflow in live cells.
Caption: Principle of fluorescent detection of biotinylated molecules.
Quantitative Data Presentation
The following tables provide examples of the types of quantitative data that should be determined experimentally to characterize the performance of this compound in fluorescence microscopy applications.
Table 1: Photophysical Properties of this compound-Streptavidin-Fluorophore Complex
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~320-350 nm (predicted) | Should be experimentally determined. Naphthylamine has an excitation peak around 316 nm. |
| Emission Maximum (λem) | ~430-460 nm (predicted) | Should be experimentally determined. Naphthylamine has an emission peak around 434 nm. |
| Quantum Yield (Φ) | To be determined | Highly dependent on the local environment. Naphthalene derivatives can have high quantum yields. |
| Photostability | To be determined | Naphthalene derivatives are generally known for good photostability. |
Table 2: Comparison of Signal-to-Noise Ratio (SNR) in Different Cellular Compartments
| Cellular Compartment | Target Protein | Average SNR | Standard Deviation |
| Nucleus | Histone H2B-APEX2 | To be determined | To be determined |
| Cytoplasm | GAPDH-APEX2 | To be determined | To be determined |
| Mitochondria | TOMM20-APEX2 | To be determined | To be determined |
| No APEX2 Control | - | To be determined | To be determined |
Experimental Protocols
Protocol 1: APEX2-Mediated this compound Labeling in Cultured Mammalian Cells
This protocol is adapted from established methods for APEX2-mediated labeling with biotin-phenol.[1][2]
Materials:
-
Mammalian cells expressing the protein of interest fused to APEX2
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO, e.g., 50 mM)
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
Quenching solution: 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox in PBS. Prepare fresh.
-
Fixative solution: 4% paraformaldehyde in PBS
Procedure:
-
Cell Culture: Plate APEX2-expressing cells on glass coverslips in a 24-well plate and grow to the desired confluency.
-
This compound Incubation:
-
Warm the complete culture medium to 37°C.
-
Prepare the labeling medium by adding this compound stock solution to the pre-warmed medium to a final concentration of 500 µM. Note: The optimal concentration should be determined empirically.
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the this compound-containing medium to the cells and incubate for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Prepare a 100 mM H₂O₂ solution in PBS from the 30% stock.
-
Add the 100 mM H₂O₂ solution to the cells to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Immediately aspirate the labeling medium.
-
Wash the cells three times with the quenching solution to stop the reaction.
-
-
Fixation:
-
Aspirate the final quenching solution wash.
-
Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now ready for immunofluorescence staining.
-
Protocol 2: Fluorescence Staining and Imaging of Biotinylated Cells
This protocol outlines the steps for visualizing the biotinylated molecules using a fluorescently labeled streptavidin.[1][3]
Materials:
-
Fixed, biotin-labeled cells on coverslips (from Protocol 1)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.[1]
-
-
Streptavidin Staining:
-
Dilute the fluorescently labeled streptavidin in blocking buffer to a working concentration (e.g., 1-5 µg/mL). Note: The optimal concentration should be determined by titration.
-
Incubate the cells with the diluted streptavidin solution for 1 hour at room temperature, protected from light.[3]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the slides using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Microscopy Settings:
-
Excitation and Emission: Use the appropriate laser lines and emission filters for the fluorophore conjugated to streptavidin. For example, for Alexa Fluor 488, use a 488 nm laser for excitation and collect emission between 500-550 nm.
-
Exposure Time/Laser Power: Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while avoiding saturation of the detector.[1]
-
Image Acquisition: Acquire z-stacks to capture the three-dimensional distribution of the signal.
Controls:
-
No H₂O₂ control: Cells expressing the APEX2 fusion and incubated with this compound but without the addition of H₂O₂. This control is crucial to assess background biotinylation.
-
No APEX2 control: Cells not expressing the APEX2 fusion protein but subjected to the entire labeling and staining procedure. This control helps to identify non-specific binding of streptavidin.
References
Application Notes: High-Sensitivity Chromogenic In Situ Hybridization Using Biotinylated Probes and Naphthol AS Phosphate/Fast Red Detection
References
- 1. Chromogenic in Situ Hybridization : A Practical Alternative for Fluorescence in Situ Hybridization to Detect HER-2/neu Oncogene Amplification in Archival Breast Cancer Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromogenic In Situ Hybridization (CISH) as a Method for Detection of C-Myc Amplification in Formalin-Fixed Paraffin-Embedded Tumor Tissue: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel fluorescence detection method for in situ hybridization, based on the alkaline phosphatase-fast red reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-target Chromogenic Whole-mount In Situ Hybridization for Comparing Gene Expression Domains in Drosophila Embryos [jove.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Combining Biotin-Naphthylamine Labeling with Next-Generation Sequencing for High-Resolution Mapping of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity labeling (PL) has emerged as a powerful technique for mapping the spatial organization of biomolecules within their native cellular context. This method utilizes enzymes that generate reactive intermediates to covalently label neighboring proteins and nucleic acids with a tag, typically biotin. The subsequent enrichment of these biotinylated molecules followed by high-throughput analysis, such as next-generation sequencing (NGS), provides a snapshot of the molecular environment of a specific protein or subcellular compartment.
The engineered ascorbate (B8700270) peroxidase APEX2 is a widely used enzyme in proximity labeling due to its high activity and temporal resolution. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of biotin-phenol (Btn-Ph) into a short-lived phenoxyl radical, which then covalently labels electron-rich amino acid residues on nearby proteins. However, the efficiency of Btn-Ph for labeling nucleic acids is limited.
Recent advancements have introduced novel biotin-conjugated probes with enhanced reactivity towards nucleic acids. Among these, Biotin-naphthylamine (Btn-Nap) has been identified as a superior substrate for APEX2-mediated labeling of DNA.[1] This application note provides a detailed protocol for combining APEX2-based proximity labeling using this compound with next-generation sequencing to enable high-resolution mapping of DNA in specific subcellular locations. A similar protocol using the related probe, Biotin-aniline (Btn-An), for enhanced RNA labeling is also discussed, highlighting the versatility of this approach for transcriptomic studies.[1][2][3]
Principle of the Method
The core of this technique is the targeted localization of the APEX2 enzyme to a specific subcellular region of interest, often by fusing it to a protein that resides in that compartment. Upon addition of the this compound probe and a brief pulse of H₂O₂, APEX2 generates highly reactive this compound radicals that covalently label proximal DNA. The biotinylated DNA fragments are then selectively enriched using streptavidin-coated magnetic beads. Finally, the enriched DNA is processed into a library for next-generation sequencing, allowing for the identification and quantification of DNA sequences in the vicinity of the targeted APEX2 enzyme.
Key Applications
-
Mapping Chromatin Organization: Identifying the genomic regions in close proximity to specific nuclear proteins or sub-nuclear bodies.
-
Investigating DNA-Protein Interactions: Characterizing the genomic landscape of DNA-binding proteins in a native cellular context.
-
Subcellular Genome Organization: Studying the spatial segregation of the genome within different cellular compartments, such as the nucleus and mitochondria.
-
Drug Target Validation: Assessing how small molecules or drug candidates alter the spatial organization of chromatin or the binding of proteins to DNA.
Experimental Workflow Overview
The overall experimental workflow consists of several key stages, from cell line generation to data analysis.
References
Revolutionizing Subcellular Transcriptome Mapping: Applications of Biotin-Aniline and Biotin-Naphthylamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The spatial organization of RNA within a cell is intrinsically linked to its function, influencing processes from localized protein synthesis to the regulation of gene expression. Understanding the subcellular transcriptome is therefore crucial for dissecting cellular mechanisms in both health and disease. Proximity labeling techniques, such as APEX-seq, have emerged as powerful tools for mapping the spatial distribution of biomolecules. This document provides detailed application notes and protocols for the use of biotin-aniline (B3010682) (Btn-An) and biotin-naphthylamine (Btn-Nap), two advanced probes that offer significant advantages over the traditionally used biotin-phenol (BP) for the proximity-dependent labeling of nucleic acids.
Introduction to APEX-Seq and Enhanced Probes
APEX-seq utilizes an engineered ascorbate (B8700270) peroxidase (APEX2) that can be genetically targeted to specific subcellular compartments. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of a biotin-conjugated substrate, creating a short-lived, reactive radical that covalently labels nearby biomolecules, including RNA. These biotinylated RNAs can then be enriched and identified by high-throughput sequencing.
While biotin-phenol has been the standard substrate for APEX-seq, recent advancements have introduced biotin-aniline and this compound as superior alternatives for nucleic acid labeling.[1][2] Biotin-aniline, in particular, exhibits significantly higher reactivity towards RNA, making it the probe of choice for subcellular transcriptome mapping.[1][3][4] Conversely, this compound shows a stronger preference for DNA labeling.[5]
Key Advantages of Biotin-Aniline for Transcriptome Mapping
-
Enhanced RNA Labeling Efficiency: Biotin-aniline demonstrates approximately a 3-fold higher efficiency in labeling RNA compared to biotin-phenol, leading to a more comprehensive capture of the subcellular transcriptome.[3][4][6]
-
High Spatial Specificity: The rapid reaction kinetics of APEX2 ensure that labeling is confined to a nanometer-scale radius around the enzyme, providing high-resolution spatial information.[7]
-
Versatility: The APEX-seq workflow with biotin-aniline can be applied to a wide range of subcellular compartments, including the mitochondrial matrix, nucleoplasm, and nucleolus.[2]
Data Presentation: Comparison of APEX2 Substrates
The selection of the appropriate biotinylated substrate is critical for the successful application of APEX-seq. The following table summarizes the key characteristics and optimal applications of biotin-phenol, biotin-aniline, and this compound.
| Substrate | Primary Target | Relative Labeling Efficiency (RNA) | Key Advantages | Primary Application |
| Biotin-Phenol (BP) | Proteins | 1x | Well-established for proteomics | Subcellular Proteomics |
| Biotin-Aniline (Btn-An) | RNA | ~3x | Significantly higher reactivity with RNA | Subcellular Transcriptome Mapping |
| This compound (Btn-Nap) | DNA | Lower than Btn-An for RNA | Strongest signal for DNA labeling | Subcellular DNA interactome studies |
Experimental Protocols
This section provides a detailed protocol for performing APEX-seq using biotin-aniline to map the subcellular transcriptome.
I. Generation of APEX2-Expressing Cell Lines
-
Construct Design: Clone the APEX2 gene in frame with a targeting peptide or a protein of interest that localizes to the desired subcellular compartment. A V5 or FLAG tag is often included for verification of expression and localization.
-
Transfection and Selection: Transfect the construct into the cell line of choice. For stable expression, select transfected cells using an appropriate antibiotic.
-
Verification of Expression and Localization: Confirm the expression and correct subcellular localization of the APEX2 fusion protein by Western blotting and immunofluorescence microscopy.
II. APEX2-Mediated Biotinylation in Live Cells
-
Cell Culture: Plate the stable APEX2-expressing cells to achieve 80-90% confluency on the day of the experiment.
-
Biotin-Aniline Incubation:
-
Prepare a 500 mM stock solution of biotin-aniline in DMSO.
-
Dilute the stock solution to a final concentration of 500 µM in pre-warmed cell culture medium.
-
Incubate the cells with the biotin-aniline containing medium for 30 minutes at 37°C.
-
-
Initiation of Labeling:
-
Add H₂O₂ to the medium to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.
-
-
Quenching the Reaction:
-
Immediately aspirate the labeling solution and wash the cells three times with an ice-cold quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS).[8]
-
III. RNA Extraction and Enrichment of Biotinylated RNA
-
Cell Lysis and RNA Extraction: Lyse the cells using a denaturing lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Enrichment of Biotinylated RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated RNA.
-
Wash the beads extensively with high-salt and denaturing buffers to remove non-specifically bound RNA and proteins.
-
-
Elution of Biotinylated RNA: Elute the captured RNA from the beads. This can be achieved by various methods, including competitive elution with free biotin (B1667282) or treatment with RNase-free proteinase K to digest the streptavidin.
IV. Library Preparation and Sequencing
-
RNA Library Preparation: Prepare a sequencing library from the enriched biotinylated RNA using a standard RNA-seq library preparation kit.
-
High-Throughput Sequencing: Sequence the library on a high-throughput sequencing platform.
Visualizing the Workflow and Underlying Principles
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key processes in APEX-seq.
References
- 1. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zoulab.org [zoulab.org]
- 3. Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MERR APEX-seq protocol for profiling the subcellular nascent transcriptome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting High Background in APEX2 Labeling Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background in APEX2 labeling experiments. By following these recommendations, users can optimize their experimental conditions to achieve specific, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background in APEX2 labeling, characterized by non-specific biotinylation, can obscure true proximity-based interactions and lead to false-positive identifications. The following sections address common issues and provide actionable solutions.
Q1: What are the most common causes of high background in APEX2 experiments?
High background can stem from several factors throughout the experimental workflow. The primary culprits include:
-
Suboptimal Reagent Concentrations: Incorrect concentrations of biotin-phenol (BP) or hydrogen peroxide (H₂O₂) can lead to either inefficient labeling of true positives or an increase in non-specific biotinylation.
-
Inefficient Quenching: Failure to rapidly and completely stop the biotinylation reaction can allow the biotin-phenoxyl radicals to diffuse and label proteins non-specifically.
-
Inadequate Washing: Insufficiently stringent or numerous washing steps after cell lysis and before streptavidin bead incubation can result in the carryover of non-biotinylated proteins that bind non-specifically to the beads.[1][2]
-
Non-Specific Binding to Streptavidin Beads: Proteins can adhere non-specifically to the streptavidin beads themselves, contributing significantly to background.[1] The amount of beads used should be optimized to minimize surface area for non-specific binding.[1]
-
Overexpression of the APEX2 Fusion Protein: Excessively high expression levels of the APEX2-tagged protein of interest can lead to mislocalization of the fusion protein or artifacts, resulting in off-target labeling.[3][4]
-
Endogenous Peroxidase Activity and Biotinylation: Some cell types may have endogenous peroxidases that can be activated by H₂O₂, leading to background biotinylation.[5][6] Additionally, cells contain endogenously biotinylated proteins that can be captured by streptavidin beads.[7]
Q2: How can I optimize the concentrations of biotin-phenol (BP) and hydrogen peroxide (H₂O₂) to reduce background?
Optimizing the concentrations of BP and H₂O₂ is a critical first step in minimizing background. The ideal concentrations can be cell-type dependent.[8][9] A titration experiment is highly recommended to determine the optimal balance between efficient labeling and low background for your specific system.
Experimental Protocol: BP and H₂O₂ Titration
-
Cell Plating: Seed cells expressing your APEX2-fusion protein in a multi-well plate to allow for testing several conditions in parallel. Include negative controls such as cells not expressing the APEX2 fusion or cells that will not be treated with H₂O₂.[1]
-
BP Incubation: Incubate the cells with varying concentrations of BP (e.g., 250 µM, 500 µM, 1 mM, 2.5 mM) for 30 minutes.[8][9]
-
H₂O₂ Labeling: For each BP concentration, add different final concentrations of H₂O₂ (e.g., 0.1 mM, 0.5 mM, 1 mM) for 1 minute to initiate the biotinylation reaction.[1][8]
-
Quenching: Immediately stop the reaction by adding a quenching solution.[4]
-
Lysis and Analysis: Lyse the cells and analyze the biotinylation levels by western blot using streptavidin-HRP. The optimal condition will show a robust biotinylation signal in the APEX2-expressing, H₂O₂-treated sample, with minimal signal in the negative controls.
Table 1: Recommended Starting Concentrations for BP and H₂O₂ Optimization
| Reagent | Concentration Range | Incubation/Reaction Time | Key Considerations |
| Biotin-Phenol (BP) | 250 µM - 2.5 mM[8] | 30 minutes[1] | Higher concentrations can sometimes increase labeling efficiency, but may also lead to non-specific biotinylation.[8] Poor membrane permeability of BP can be an issue in some cell types.[8] |
| Hydrogen Peroxide (H₂O₂) | 0.1 mM - 1 mM[1][8] | 1 minute[1] | Lowering H₂O₂ concentration can sometimes enhance proximity labeling by reducing H₂O₂-mediated inhibition of APEX2.[8] |
Note: The optimal concentrations may vary depending on the cell line and the subcellular localization of the APEX2 fusion protein.
Q3: What is the best way to quench the APEX2 reaction to prevent non-specific labeling?
Efficient quenching is crucial to limit the diffusion of the short-lived biotin-phenoxyl radicals and ensure that only proteins in close proximity to the APEX2 enzyme are labeled.[7]
Recommended Quenching Protocol
Immediately after the 1-minute H₂O₂ incubation, stop the reaction by adding a quenching solution. A commonly used and effective quenching solution consists of:
-
10 mM Trolox
-
20 mM Sodium Ascorbate (B8700270)
Wash the cells at least twice with the quenching solution to ensure the reaction is completely halted.[1]
Q4: My background is still high after optimizing reagents and quenching. How can I improve my washing steps?
Stringent washing after cell lysis is critical for removing non-biotinylated proteins that can non-specifically bind to the streptavidin beads.[9]
Experimental Protocol: Optimizing Wash Conditions
-
Lysis: After quenching, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Streptavidin Bead Incubation: Incubate the cell lysate with streptavidin beads for 1-2 hours to capture biotinylated proteins. Avoid extended incubation times to minimize non-specific binding.[9]
-
Washing Series: Perform a series of washes with buffers of increasing stringency. It is critical to perform these washes thoroughly.[9] A recommended series of washes includes:
-
Wash 1: High salt buffer (e.g., 1M KCl)
-
Wash 2: High pH buffer (e.g., 0.1 M sodium carbonate)
-
Wash 3: Urea (B33335) buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0)
-
Wash 4: Standard lysis buffer to remove residual urea.
-
Table 2: Recommended Wash Buffers for Reducing Non-Specific Binding
| Wash Buffer Component | Purpose |
| High Salt (e.g., 1M KCl) | Disrupts ionic interactions. |
| High pH (e.g., 0.1 M Sodium Carbonate) | Disrupts protein-protein interactions. |
| Urea (e.g., 2 M) | A denaturant that helps to remove tightly bound, non-specific proteins. |
Q5: How can I minimize non-specific binding to the streptavidin beads themselves?
Non-specific binding to the beads is a major source of background.[1] Two key strategies to address this are bead titration and pre-clearing the lysate.
Experimental Protocol: Streptavidin Bead Titration
-
Prepare Lysate: Start with a fixed amount of cell lysate from your APEX2 labeling experiment.
-
Vary Bead Amount: Aliquot the lysate and add varying amounts of streptavidin beads to each aliquot (e.g., 10 µL, 20 µL, 40 µL of bead slurry).
-
Incubate and Wash: Incubate to allow binding and then perform your optimized stringent wash protocol.
-
Elute and Analyze: Elute the bound proteins and analyze by western blot or silver stain. The goal is to find the minimal amount of beads required to capture the majority of the biotinylated proteins, as using an excess of beads provides more surface area for non-specific binding.[1]
Pre-clearing the Lysate:
Before adding streptavidin beads, you can pre-clear the lysate by incubating it with beads that do not have streptavidin (e.g., unconjugated sepharose beads). This will help to remove proteins that non-specifically bind to the bead matrix itself.
Visualizing the Workflow and Troubleshooting Logic
To further aid in experimental design and troubleshooting, the following diagrams illustrate the APEX2 labeling workflow and a decision tree for addressing high background.
References
- 1. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Autophagosome content profiling using proximity biotinylation proteomics coupled to protease digestion in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeolab.github.io [yeolab.github.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
Optimizing Biotin-naphthylamine concentration for efficient labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing biotin-naphthylamine concentration for efficient labeling of nucleic acids in proximity labeling experiments using APEX2.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Btn-Nap) and why is it used?
A1: this compound is a specialized substrate for the APEX2 enzyme used in proximity labeling techniques. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the conversion of Btn-Nap into a highly reactive, short-lived radical that can covalently label nearby biomolecules. Studies have shown that Btn-Nap exhibits enhanced reactivity and stronger signals for labeling DNA compared to the more commonly used biotin-phenol (Btn-Ph).[1][2]
Q2: What is the recommended starting concentration for this compound?
A2: For live-cell labeling experiments, a starting concentration of 500 µM this compound is recommended. This concentration should be optimized for your specific cell type and experimental conditions. For in vitro labeling, such as with purified DNA, a similar concentration can be used as a starting point.
Q3: What is the optimal concentration of hydrogen peroxide (H₂O₂) to use with this compound?
A3: The concentration of H₂O₂ is a critical parameter to optimize. A starting concentration of 0.5 mM to 1 mM is recommended for a 1-minute labeling reaction. Lower concentrations (0.1–0.5 mM) may be necessary for sensitive cell lines to reduce cytotoxicity and potential inhibition of the APEX2 enzyme.
Q4: How long should the pre-incubation with this compound be?
A4: A pre-incubation period of 30 minutes at 37°C is typically recommended to allow for the substrate to penetrate the cell and access the target subcellular compartment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | 1. Insufficient this compound concentration: The substrate may not be reaching the APEX2 enzyme at a high enough concentration. 2. Poor membrane permeability: Some cell types, particularly those in confluent cultures, may have low permeability to the biotin (B1667282) substrate. 3. Suboptimal H₂O₂ concentration: Too low of a concentration will not efficiently activate the APEX2 enzyme, while too high of a concentration can inhibit it. 4. Inefficient quenching: Failure to properly quench the reaction can lead to loss of labeled material. | 1. Increase the this compound concentration incrementally, for example, to 1 mM or 2.5 mM. 2. Increase the pre-incubation time or consider adding a mild detergent like digitonin (B1670571) during the this compound incubation to improve uptake. 3. Titrate the H₂O₂ concentration, testing a range from 0.1 mM to 1 mM to find the optimal concentration for your system. 4. Ensure the quenching solution (e.g., sodium ascorbate, Trolox, and sodium azide) is freshly prepared and added promptly after the labeling reaction. |
| High Background Signal / Non-Specific Labeling | 1. Excessive this compound concentration: High concentrations of the substrate can lead to non-specific, enzyme-independent biotinylation. 2. Prolonged labeling time: A labeling time longer than the recommended 1-3 minutes can increase background. 3. High expression of APEX2 fusion protein: Overexpression can lead to labeling outside the desired subcellular compartment. | 1. Decrease the this compound concentration. Studies with the analogous biotin-phenol have shown that concentrations as high as 6 mM can cause non-specific labeling. 2. Strictly adhere to a short labeling time (e.g., 1 minute). 3. Use the lowest possible expression level of the APEX2 fusion protein that still provides a detectable signal. |
| Cell Death or Toxicity | 1. High H₂O₂ concentration: Hydrogen peroxide is toxic to cells. 2. Prolonged exposure to labeling reagents. | 1. Lower the H₂O₂ concentration to the minimum required for efficient labeling (e.g., 0.1-0.5 mM). 2. Minimize the duration of the pre-incubation and labeling steps. |
Experimental Protocols & Data
Recommended Reagent Concentrations
The following table summarizes the recommended starting concentrations for key reagents in an APEX2-mediated labeling experiment with this compound. Optimization is crucial for achieving the best results.
| Reagent | Stock Concentration | Final Concentration (Starting Point) | Notes |
| This compound | 500 mM in DMSO | 500 µM | Can be titrated up to 2.5 mM if labeling is inefficient. Store stock at -80°C. |
| Hydrogen Peroxide (H₂O₂) | 1 M in H₂O | 0.5 - 1 mM | Prepare fresh from a concentrated stock. Titrate for optimal results. |
| Quenching Solution | Varies | 10 mM Trolox, 20 mM Sodium Ascorbate, 10 mM Sodium Azide | Prepare fresh and use immediately after labeling. |
Detailed Protocol for Live-Cell DNA Labeling
This protocol is a general guideline for labeling DNA in proximity to a targeted APEX2 fusion protein in cultured mammalian cells.
-
Cell Preparation: Plate cells expressing the APEX2 fusion protein of interest to achieve approximately 80-90% confluency on the day of the experiment.
-
Pre-incubation:
-
Prepare a fresh solution of 500 µM this compound in pre-warmed cell culture medium.
-
Wash the cells once with warm PBS.
-
Replace the medium with the this compound solution and incubate for 30 minutes at 37°C.
-
-
Labeling Reaction:
-
Prepare a 1 mM H₂O₂ solution in cell culture medium immediately before use.
-
Add the H₂O₂ solution to the cells and incubate for exactly 1 minute at room temperature.
-
-
Quenching:
-
Immediately aspirate the labeling solution.
-
Wash the cells three times with ice-cold quenching solution (e.g., 10 mM Trolox, 20 mM Sodium Ascorbate, and 10 mM Sodium Azide in PBS) to stop the reaction.
-
-
Downstream Processing:
-
After quenching, cells can be lysed, and the biotinylated DNA can be enriched using streptavidin-coated magnetic beads for subsequent analysis (e.g., sequencing).
-
Visualizations
APEX2 Labeling Workflow
Caption: Workflow for APEX2-mediated proximity labeling of DNA using this compound.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues in this compound labeling.
References
Technical Support Center: APEX2 Proximity Labeling with Biotin-Naphthylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using biotin-naphthylamine as a substrate for APEX2-mediated proximity labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of the APEX2 reaction with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background of biotinylation after quenching (non-specific signal). | 1. Incomplete quenching of the APEX2 reaction. 2. Diffusion of this compound radicals beyond the intended labeling radius.[1] 3. Spontaneous oxidation of this compound. | 1. Optimize quencher concentrations: Increase the concentration of sodium ascorbate (B8700270), Trolox, and sodium azide (B81097) in your quenching buffer. A common starting point is a 2x quenching solution with 20 mM sodium ascorbate, 10 mM Trolox, and 20 mM sodium azide.[2] 2. Reduce H₂O₂ reaction time: Minimize the hydrogen peroxide incubation time to the shortest duration that still provides sufficient labeling (e.g., 30-60 seconds).[3] 3. Perform multiple washes: After the initial quenching step, wash the cells or tissue multiple times with a 1x quenching solution to thoroughly remove any residual reactants.[2][4] 4. Work quickly and on ice: Perform all steps after the H₂O₂ addition on ice to slow down any residual enzymatic activity.[5] |
| Low or no biotinylation signal. | 1. Inefficient quenching leading to the destruction of biotinylated proteins. 2. Degradation of this compound or H₂O₂. 3. Poor cell permeability of this compound.[6][7] 4. Inactive APEX2 enzyme. | 1. Use fresh quenching reagents: Prepare quenching solutions fresh before each experiment.[5][8] 2. Check reagent quality: Ensure this compound and H₂O₂ are not expired and have been stored correctly. This compound should be stored at -80°C for long-term storage and protected from light.[9] 3. Optimize substrate incubation: Increase the pre-incubation time with this compound to ensure sufficient cellular uptake. For cell lines with low permeability, a mild detergent like digitonin (B1670571) may be added during the biotin (B1667282) incubation.[8] 4. Confirm APEX2 activity: Test the activity of your APEX2 fusion protein using a standard substrate like biotin-phenol or a fluorogenic substrate like Amplex Red.[10] |
| Variability between replicates. | 1. Inconsistent timing of H₂O₂ addition and quenching. 2. Uneven distribution of reagents. 3. Differences in cell density or health. | 1. Standardize timing: Use a timer to ensure precise and consistent incubation times for both the H₂O₂ reaction and the quenching step for all samples. 2. Ensure thorough mixing: Gently swirl the plate immediately after adding H₂O₂ and the quenching solution to ensure even distribution.[3] 3. Maintain consistent cell culture conditions: Ensure all replicates have a similar cell density and are healthy to minimize biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching solution for APEX2 reactions?
A common and effective quenching solution is a combination of sodium ascorbate, Trolox, and sodium azide in PBS.[2][3][4][5][11][12] Sodium ascorbate and Trolox are antioxidants that scavenge free radicals, while sodium azide is an inhibitor of heme-containing enzymes like APEX2.
Q2: Are the quenching strategies for this compound different from those for biotin-phenol?
While there are no specific protocols published exclusively for quenching APEX2 with this compound, the fundamental principle of quenching the peroxidase reaction remains the same. The standard quenching cocktail of sodium ascorbate, Trolox, and sodium azide is expected to be effective. However, optimization of concentrations and incubation times may be necessary due to potential differences in the reactivity and lifetime of the this compound radical compared to the biotin-phenoxyl radical.
Q3: How do I prepare the quenching solution?
It is recommended to prepare high-concentration stock solutions of each quenching agent and then dilute them to the final working concentration in ice-cold PBS just before use.[3][5]
| Reagent | Stock Concentration | Final Concentration (1x) | Final Concentration (2x) |
| Sodium Ascorbate | 1 M in PBS (prepare fresh)[5] | 10 mM[2][4][12] | 20 mM[2] |
| Trolox | 500 mM in DMSO[3] | 5 mM[2][4][12] | 10 mM[2] |
| Sodium Azide | 1 M in PBS[5] | 10 mM[2][11][12] | 20 mM[2] |
Q4: Why is this compound used as a substrate for APEX2?
This compound has been identified as a novel probe for APEX2 that shows significantly higher reactivity towards nucleic acids (DNA and RNA) compared to the standard substrate, biotin-phenol.[13][14] While biotin-phenol is more efficient for labeling proteins, this compound is a valuable tool for mapping the subcellular transcriptome and DNA localization.[13][15]
Q5: Can I use Dithiothreitol (DTT) to quench the reaction?
Some protocols mention the use of DTT as a quenching agent.[16] However, the combination of sodium ascorbate, Trolox, and sodium azide is more commonly reported and is a broad-spectrum quenching strategy that both scavenges radicals and inhibits the enzyme.
Experimental Protocol: APEX2 Labeling with this compound and Quenching
This protocol provides a general framework. Optimization for specific cell types and experimental goals is recommended.
-
Cell Preparation: Culture cells expressing the APEX2-fusion protein to the desired confluency.
-
Substrate Incubation:
-
Prepare a fresh solution of this compound in your cell culture medium. A typical starting concentration is 500 µM.
-
Remove the old medium from your cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake.
-
-
APEX2 Reaction:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in PBS. A final concentration of 1 mM is commonly used.[2][3]
-
Add the H₂O₂ solution to the cells and immediately start a timer. Gently swirl the plate to ensure even distribution.
-
Incubate for a short period, typically 30-60 seconds, at room temperature.[3]
-
-
Quenching:
-
Prepare a 2x quenching solution containing 20 mM sodium ascorbate, 10 mM Trolox, and 20 mM sodium azide in ice-cold PBS.[2]
-
After the desired reaction time, immediately add an equal volume of the 2x quenching solution to the plate to stop the reaction.
-
Place the plate on ice.
-
-
Washing:
-
Aspirate the quenched medium.
-
Wash the cells three to four times with ice-cold 1x quenching solution (10 mM sodium ascorbate, 5 mM Trolox, 10 mM sodium azide in PBS).[2]
-
-
Cell Lysis and Downstream Processing:
-
After the final wash, aspirate the quenching solution completely.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors and the quenching agents to prevent any residual activity.
-
Proceed with your downstream application, such as streptavidin affinity purification followed by mass spectrometry or western blotting.
-
Visualizations
Caption: Experimental workflow for APEX2-mediated proximity labeling.
Caption: Mechanism of quenching the APEX2-catalyzed biotinylation reaction.
References
- 1. An APEX2 proximity ligation method for mapping interactions with the nuclear lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. yeolab.github.io [yeolab.github.io]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APEX2 RNA Proximity Labeling in Mammalian Cell Lines With Low Biotin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. zoulab.org [zoulab.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Technical Support Center: Minimizing Non-Specific Binding to Streptavidin Beads
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize non-specific binding in streptavidin-based affinity purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high non-specific binding to streptavidin beads?
High background is often due to interactions other than the specific biotin-streptavidin bond. The main causes include:
-
Hydrophobic Interactions: Proteins in the lysate can non-specifically adhere to the bead surface through hydrophobic interactions.[1]
-
Electrostatic (Ionic) Interactions: Charged molecules can bind to the bead surface.[1][2]
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Endogenous Biotinylated Proteins: Cell lysates naturally contain biotinylated proteins (e.g., carboxylases) that will bind to streptavidin.[3]
-
Insufficient Blocking: The bead surface may have unoccupied sites that can bind non-target molecules if not properly blocked.
-
Inadequate Washing: Wash steps that are not stringent enough may fail to remove weakly bound, non-specific proteins.[4]
Q2: What are the most effective blocking agents to use?
Blocking the beads before introducing your sample is a critical step to occupy non-specific binding sites.[1][5] Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used and cost-effective protein that effectively covers hydrophobic regions on the beads.[1][5] A concentration of 1%–5% in a buffer like PBS is a common starting point.[1]
-
Casein or Non-fat Dry Milk: These milk-derived proteins are also very effective at reducing background noise.[1][5] Note that milk contains a small amount of endogenous biotin (B1667282), which can be a concern in highly sensitive applications.[6]
-
Free Biotin: Pre-incubating beads with an excess of free biotin can saturate the streptavidin binding sites.[1][7] This is followed by washing to remove the excess biotin before adding the biotinylated sample of interest. This ensures that only molecules from your sample with a higher affinity or concentration can bind.[5][7]
-
Synthetic Polymers and Peptides: For specific applications where protein-based blockers might interfere, synthetic options are available.[1]
Q3: How can I optimize my wash buffers to increase stringency?
Optimizing your washing steps is crucial for removing non-specifically bound molecules while retaining your biotinylated target. The strong interaction between streptavidin and biotin can withstand harsh washing conditions.[8] Consider the following modifications:
-
Increase Salt Concentration: Adding NaCl (e.g., up to 2 M) can disrupt ionic interactions.[2][9] Concentrations between 150 mM and 1 M are common starting points.[7][9]
-
Add Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically 0.05%–0.1%) are effective at disrupting hydrophobic interactions.[1][3][10] For more stringent washing, ionic detergents like SDS or sodium deoxycholate can be used at low concentrations.[8][11]
-
Use Chaotropic Agents: In applications like BioID or APEX2 where the biotinylation is covalent, harsh chaotropic agents like 2 M Urea or 0.1 M Na2CO3 can be used in wash steps to remove non-specific binders.[3][8]
-
Increase Wash Volume and Number of Washes: Perform at least 3-6 washes with an adequate volume of buffer to ensure contaminants are sufficiently diluted and removed.[4]
Q4: Can pre-clearing my lysate help reduce background?
Yes, pre-clearing is a highly effective strategy. Before the actual pull-down, incubate your cell lysate with unconjugated beads (beads without streptavidin) or streptavidin beads alone.[4] This step captures proteins that have a high affinity for the bead matrix itself or the streptavidin, which can then be removed by pelleting the beads. The resulting supernatant, cleared of many non-specific binders, is then used for the pull-down with fresh, blocked streptavidin beads.[4]
Visualizing Binding: Specific vs. Non-Specific
The following diagram illustrates the desired specific binding of a biotinylated target to streptavidin beads, contrasted with the various sources of non-specific binding that this guide aims to minimize.
Caption: Biotin-Streptavidin Interaction vs. Non-Specific Binding.
Troubleshooting Guide
If you are experiencing high background, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high background.
Data Presentation: Reagent Optimization
The following tables summarize common concentration ranges and incubation times for key steps in minimizing non-specific binding. Start with the recommended values and optimize for your specific application.
Table 1: Blocking Agent Recommendations
| Blocking Agent | Typical Concentration | Incubation Time & Temperature | Notes |
| Bovine Serum Albumin (BSA) | 1%–5% (w/v) in PBS or Tris buffer[1][5] | 30–60 minutes at Room Temp[1][5] | Cost-effective and widely used for blocking hydrophobic sites.[1] |
| Casein / Non-fat Dry Milk | 1%–5% (w/v) in assay buffer[1][5] | 30 min to 2 hours at RT or 4°C[1][5] | Very effective, but may contain endogenous biotin.[6] |
| Free Biotin | Saturating concentration | ~2 minutes at Room Temp[5][7] | Blocks streptavidin binding sites directly; excess must be washed away.[7] |
Table 2: Wash Buffer Additive Recommendations
| Additive | Purpose | Typical Concentration | Notes |
| NaCl | Reduce ionic interactions[2][9] | 150 mM – 2 M[7][9] | Higher concentrations increase stringency. |
| Tween-20 / Triton X-100 | Reduce hydrophobic interactions[1] | 0.05% – 0.1% (v/v)[1][3] | Common non-ionic detergents. |
| Sodium Deoxycholate / SDS | Stronger disruption of interactions[11] | 0.1% – 0.5% (v/v) | Ionic detergents; use with caution to avoid eluting specific binders. |
| Urea | Denaturant for very stringent washes[3] | 1 M – 2 M[3] | Typically for covalent biotinylation methods (e.g., BioID).[8] |
Experimental Protocols
Protocol 1: Standard Bead Blocking with BSA
This protocol describes a general procedure for blocking streptavidin magnetic beads to minimize non-specific protein binding.
-
Resuspend Beads: Vortex the stock tube of streptavidin magnetic beads to ensure a homogenous suspension.[12]
-
Aliquot Beads: Transfer the desired volume of bead slurry to a clean microcentrifuge tube.
-
Initial Wash: Place the tube on a magnetic separator to pellet the beads.[12] Carefully remove and discard the supernatant (storage buffer).
-
Equilibration: Remove the tube from the magnet and resuspend the beads in an equal volume of wash buffer (e.g., PBS with 0.05% Tween-20). Pellet the beads again and discard the supernatant. Repeat this wash step two more times for a total of three washes.[12]
-
Prepare Blocking Buffer: Prepare a solution of 1% (w/v) BSA in your wash buffer.[5]
-
Block Beads: Resuspend the washed beads in the blocking buffer and incubate for at least 30-60 minutes at room temperature with gentle end-over-end rotation.[1][5]
-
Final Washes: Pellet the blocked beads on a magnetic separator, remove the blocking buffer, and wash 2-3 times with your assay's binding/wash buffer to remove excess, unbound BSA.[1][5]
-
Proceed with Assay: The beads are now blocked and ready for incubation with your biotinylated sample.
Protocol 2: Pre-clearing Lysate to Reduce Background
This protocol should be performed before the main pull-down experiment.
-
Prepare Beads for Pre-clearing: Aliquot a small amount of streptavidin beads (e.g., 20-30 µL of slurry per 1 mg of lysate) into a fresh tube. Wash and equilibrate them as described in steps 3-4 of the blocking protocol.
-
Incubate Lysate with Beads: Add your prepared cell or tissue lysate to the equilibrated beads.[4]
-
Incubate: Incubate the lysate-bead mixture for 1-2 hours at 4°C with gentle rotation.[4] This allows proteins that non-specifically bind to the beads to be captured.
-
Separate Pre-cleared Lysate: Place the tube on a magnetic separator and allow the beads to pellet completely.
-
Collect Supernatant: Carefully collect the supernatant, which is your pre-cleared lysate. Avoid disturbing the bead pellet. This supernatant now contains fewer non-specific binders.
-
Perform Pull-down: Use this pre-cleared lysate immediately for your main experiment with freshly blocked streptavidin beads (as prepared in Protocol 1).
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ohsu.edu [ohsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ubpbio.com [ubpbio.com]
- 11. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
Addressing cell permeability issues with Biotin-naphthylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotin-naphthylamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a biotinylated aromatic compound that serves as a substrate for the engineered ascorbate (B8700270) peroxidase, APEX2.[1] Its primary application is in proximity-dependent labeling of biomolecules in living cells. Unlike the more commonly used biotin-phenol, this compound shows a preferential reactivity towards nucleic acids, making it a novel and valuable tool for labeling DNA and RNA in their native cellular environment.[2][3][4]
Q2: How does this compound-based labeling work?
The labeling process is initiated by the APEX2 enzyme, which, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of this compound into a short-lived, highly reactive radical. This radical can then covalently bind to nearby biomolecules. Due to its preference for nucleic acids, this compound is particularly useful for techniques like APEX-seq, which aims to map the spatial transcriptome.[2][3]
Q3: What are the key differences between this compound and Biotin-phenol?
The primary distinction lies in their labeling preference. While both are substrates for APEX2, their reactivity with different classes of biomolecules varies.
| Feature | This compound | Biotin-phenol |
| Primary Target | DNA and RNA[2][3][4] | Proteins (specifically electron-rich amino acids like tyrosine)[2] |
| Common Application | APEX-seq, mapping subcellular transcriptomes and DNA landscapes. | APEX-based proteomics, identifying protein-protein interactions. |
| Relative Labeling Efficiency | More efficient for nucleic acids.[3][4] | More efficient for proteins.[3] |
Q4: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared in DMSO, and sonication may be required to ensure it is fully dissolved.[1]
Troubleshooting Guide
Issue 1: Low or No Labeling Signal
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor Cell Permeability | Increase the pre-incubation time with this compound to allow for better cellular uptake. For cell lines known to have low permeability to biotin (B1667282) derivatives, consider a slight increase in the this compound concentration. In some cases, the addition of a mild detergent during the incubation step has been shown to improve the uptake of biotinylated compounds.[5] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of both this compound and H₂O₂ to find the optimal balance for your specific cell type and experimental setup. High concentrations of H₂O₂ can be cytotoxic and may inhibit the APEX2 enzyme.[6] |
| Inactive APEX2 Enzyme | Verify the expression and localization of your APEX2-fusion protein using methods such as Western blotting or fluorescence microscopy. Ensure that the APEX2 enzyme is correctly folded and active. |
| Inefficient Quenching | Ensure that the quenching solution (e.g., sodium azide, Trolox) is added promptly after the labeling reaction to stop the enzymatic activity and prevent non-specific labeling. |
| Substrate Degradation | Prepare fresh stock solutions of this compound and H₂O₂ for each experiment. Biotin derivatives can be susceptible to degradation, especially in aqueous solutions over time.[7] |
Issue 2: High Background or Non-Specific Labeling
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Reagent Concentrations | High concentrations of this compound or H₂O₂ can lead to non-specific labeling. Reduce the concentration of one or both reagents.[6] |
| Prolonged Labeling Time | The labeling reaction with APEX2 is very rapid. Keep the H₂O₂ incubation time to a minimum (typically 1 minute) to reduce the diffusion radius of the reactive radicals and minimize off-target labeling. |
| Inadequate Washing Steps | Ensure thorough washing of cells after the labeling and quenching steps to remove any unbound this compound and other reagents. |
| Endogenous Biotinylated Proteins | All cells contain naturally biotinylated proteins. Include a control experiment where cells not expressing APEX2 are subjected to the same labeling and analysis pipeline to identify these endogenous background signals. |
Experimental Protocols
Optimized APEX2-Mediated Labeling with this compound for Nucleic Acids
This protocol is adapted from established APEX2 labeling procedures, with modifications to enhance the labeling of DNA and RNA using this compound.
1. Cell Preparation and APEX2 Expression:
-
Culture cells expressing your APEX2-fusion protein of interest to the desired confluency.
-
Induce expression of the APEX2-fusion protein if using an inducible system.
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Sonication may be necessary for complete dissolution.[1] Store at -20°C.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh 10 mM H₂O₂ solution in PBS immediately before use.
-
Quenching Solution: Prepare a solution containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS.
3. Labeling Procedure: a. Pre-warm the cell culture medium and PBS to 37°C. b. Wash the cells three times with warm PBS. c. Pre-incubate the cells with this compound at a final concentration of 500 µM in cell culture medium for 30-60 minutes at 37°C. d. Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM and gently swirling the plate. Incubate for exactly 1 minute at room temperature. e. Immediately stop the reaction by aspirating the H₂O₂-containing medium and washing the cells three times with the quenching solution.
4. Downstream Processing:
-
Proceed with cell lysis and subsequent enrichment of biotinylated nucleic acids using streptavidin-coated beads for analysis by sequencing (APEX-seq) or other downstream applications.
Quantitative Data Summary: Reagent Concentrations for APEX2 Labeling
The optimal concentrations of biotin-phenol and H₂O₂ can vary between cell lines. The following table provides a starting point for optimization, which can be adapted for this compound.
| Cell Line Example | Biotin-Phenol (BP) Concentration | H₂O₂ Concentration | Reference |
| MDCK-II | 2.5 mM | 0.1 - 0.5 mM | [6] |
| RPE-1 | 0.5 mM | 0.1 - 0.5 mM | [6] |
Visualizations
Caption: Workflow for APEX2-mediated labeling of nucleic acids using this compound.
Caption: Troubleshooting flowchart for low or no labeling signal with this compound.
References
- 1. This compound | APEX2 substrate | DNA/RNA probe | TargetMol [targetmol.com]
- 2. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoulab.org [zoulab.org]
- 5. APEX2 RNA Proximity Labeling in Mammalian Cell Lines With Low Biotin Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing RNA Degradation During Biotin-Naphthylamine Labeling
Welcome to the technical support center for RNA integrity. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent RNA degradation during biotin-naphthylamine labeling and other RNA handling procedures. Maintaining RNA quality is critical for the success of downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of RNA degradation during labeling experiments?
RNA is inherently less stable than DNA and is highly susceptible to degradation. The two main causes are enzymatic and chemical degradation.
-
Enzymatic Degradation: The most significant threat comes from ribonucleases (RNases), which are robust and ubiquitous enzymes that degrade RNA.[1][2] Sources of RNase contamination are widespread in a typical lab environment and include skin, dust, and contaminated lab equipment, solutions, and reagents.[2][3][4][5] Endogenous RNases released from the sample itself during lysis are also a major concern.[6][7]
-
Chemical Degradation: RNA is susceptible to hydrolysis, which is the chemical breakdown of the molecule by reaction with water. This process is accelerated by factors like high temperatures and alkaline conditions (pH > 7.5).[6][8] Repeated freeze-thaw cycles can also physically damage RNA strands.[9][10]
Q2: How can I create and maintain an RNase-free environment for my experiment?
Establishing a strict RNase-free work environment is the most critical step in preventing RNA degradation.[2]
-
Designated Workspace: Set up a dedicated area or bench specifically for RNA work to minimize cross-contamination.[6][10]
-
Personal Protective Equipment (PPE): Always wear disposable, powder-free gloves and change them frequently, especially after touching any surface that is not certified RNase-free (e.g., door handles, keyboards, skin).[2][4][6]
-
RNase-Free Consumables: Use only certified RNase-free pipette tips (with filters), microcentrifuge tubes, and other plasticware.[3][6][10] Autoclaving alone is not sufficient to eliminate RNases, as they can refold and regain activity upon cooling.[3]
-
Surface Decontamination: Regularly clean benchtops, pipettes, and equipment with commercially available RNase decontamination solutions (e.g., RNaseZap™).[3][6][8] Glassware can be decontaminated by baking at 180°C or higher for several hours.[4][5]
-
RNase-Free Reagents: Use water and buffers that are certified RNase-free or have been treated with diethylpyrocarbonate (DEPC) and then autoclaved to inactivate the DEPC.[3][4] Be aware that DEPC can react with primary amines, making it unsuitable for buffers like Tris.[3][4]
Q3: What are the recommended Quality Control (QC) steps before and after this compound labeling?
Performing QC at critical points ensures that your starting material is of high quality and that the labeling process has not compromised its integrity.
-
Initial RNA Quality Assessment (Pre-Labeling):
-
Purity: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 are indicative of pure RNA, free from protein and salt/organic contaminants, respectively.[11]
-
Integrity: Assess RNA integrity using denaturing agarose (B213101) gel electrophoresis or, more quantitatively, with an automated capillary electrophoresis system like the Agilent Bioanalyzer.[12]
-
-
Post-Labeling Quality Assessment:
-
After the labeling reaction and subsequent purification, repeat the integrity check. This will confirm whether your RNA survived the labeling and purification steps. A significant shift towards smaller fragments or a decrease in the RNA Integrity Number (RIN) indicates degradation.
-
Q4: How should I properly store my RNA samples to prevent degradation?
Proper storage is crucial for maintaining RNA integrity over time.
-
Short-Term Storage: For use within a few weeks, RNA can be stored at -20°C or -80°C.[8][10]
-
Long-Term Storage: For long-term preservation, storing RNA at -80°C is essential.[7][9][10]
-
Storage Buffer: Resuspending RNA in a buffer such as TE (Tris-EDTA) at pH 7.5 can help protect against hydrolysis.[8][9]
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can lead to RNA degradation, store RNA in single-use aliquots.[9][10][13]
Troubleshooting Guide
Issue: RNA is degraded after the labeling reaction. My post-labeling gel shows smearing, or the RIN value has dropped significantly.
This is a common issue that can often be traced to specific steps in the protocol. Use the following guide to pinpoint the potential cause.
Visualizing the Problem: RNA Integrity Metrics
The RNA Integrity Number (RIN) is a standardized metric from 1 (highly degraded) to 10 (fully intact) used to assess RNA quality.[11][12][14]
| RIN Value | 28S:18S Ratio | Gel/Electropherogram Appearance | RNA Quality |
| 8 - 10 | ~2.0 | Sharp 28S and 18S ribosomal RNA (rRNA) bands; flat baseline.[12][15] | Excellent / Intact |
| 5 - 7 | < 2.0 | Some smearing between and below rRNA bands; reduced 28S peak height.[14] | Moderate / Partially Degraded |
| 1 - 4 | Not distinct | Significant smearing; rRNA bands may be barely visible.[12][14] | Poor / Highly Degraded |
Troubleshooting Workflow Diagram
This flowchart provides a logical path to diagnose the source of RNA degradation.
References
- 1. The Basics: RNase Control | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 3. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. google.com [google.com]
- 6. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 7. youtube.com [youtube.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. 14 Tips for a Successful RNA Extraction [thermofisher.com]
- 11. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. RNA Quality 평가 방법 [promega.kr]
- 15. The RIN: an RNA integrity number for assigning integrity values to RNA measurements - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing lysis buffers for extracting Biotin-naphthylamine labeled complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lysis buffers for the successful extraction and purification of Biotin-naphthylamine labeled protein complexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of optimizing a lysis buffer for this compound labeled complexes?
The main goal is to efficiently break open cells to release the target protein complex while preserving its native structure, integrity, and the crucial protein-protein interactions.[1] The buffer must be gentle enough to not disrupt the complex but strong enough to ensure complete cell lysis and solubilization of the target.
Q2: What are the essential components of a lysis buffer and what are their functions?
A typical lysis buffer contains several key components: a pH buffer (e.g., Tris, HEPES) to maintain a stable pH, salts (e.g., NaCl) to control ionic strength, detergents to break down cell membranes, and inhibitors for proteases and phosphatases to prevent degradation or modification of the target proteins.[2][3][4][5] Chelating agents like EDTA may also be included to inhibit certain proteases.[2][3][6]
Q3: What is the difference between a "gentle" and a "stringent" lysis buffer?
The main difference lies in the type and concentration of detergents used.
-
Gentle Buffers use non-ionic detergents (e.g., NP-40, Triton X-100) and are designed to preserve protein-protein interactions, making them ideal for co-immunoprecipitation experiments.[4][7]
-
Stringent Buffers , like RIPA buffer, contain a mix of non-ionic and ionic detergents (e.g., SDS, sodium deoxycholate).[4][5] They are more effective at solubilizing hard-to-extract proteins (like nuclear or membrane-bound proteins) but are more likely to disrupt protein complexes.[7][8]
Q4: How can I minimize non-specific binding during the purification of my biotinylated complex?
High background can be reduced in several ways:
-
Pre-clearing the lysate: Incubate the cell lysate with beads alone before adding your affinity resin to remove proteins that non-specifically bind to the beads.[7][9]
-
Optimizing wash steps: Increase the number of washes or add a small amount of non-ionic detergent to the wash buffer to remove weakly bound contaminants.[9]
-
Using blocking agents: Block the affinity beads with a competitor protein like BSA before incubation with the lysate.[10]
Lysis Buffer Components and Formulations
Quantitative data on lysis buffer components is crucial for reproducibility and optimization.
Table 1: Key Lysis Buffer Components and Their Functions
| Component | Example(s) | Typical Concentration | Primary Function |
| pH Buffer | Tris-HCl, HEPES | 20-50 mM | Maintains a stable physiological pH (typically 7.4) to preserve protein structure and function.[2][6] |
| Salts | NaCl, KCl | 100-150 mM | Regulates osmolarity and ionic strength, which can influence protein solubility and interactions.[2][4] |
| Detergents | NP-40, Triton X-100, SDS, CHAPS | 0.1 - 1.0% | Solubilizes cell membranes to release intracellular contents.[2][3][4] The choice of detergent is critical for preserving protein complexes.[3] |
| Protease Inhibitors | PMSF, Aprotinin, Leupeptin | Varies (often used as a cocktail) | Prevents the degradation of target proteins by endogenous proteases released during lysis.[2][3][6] |
| Phosphatase Inhibitors | Sodium Orthovanadate, Sodium Fluoride | 1-50 mM | Preserves the phosphorylation state of proteins if this is critical for the experiment.[3][4] |
| Chelating Agents | EDTA, EGTA | 1-5 mM | Inhibits metalloproteases and can help reduce oxidation damage.[2][3][6] |
Table 2: Comparison of Common Lysis Buffer Formulations
| Buffer Name | Key Detergent(s) | Strength | Recommended Use Case | Potential Issues |
| NP-40 Lysis Buffer | 1.0% NP-40 (Non-ionic) | Gentle | Co-immunoprecipitation, preserving protein-protein interactions.[4][7] | May be insufficient for extracting nuclear or membrane proteins. |
| Triton X-100 Lysis Buffer | 1.0% Triton X-100 (Non-ionic) | Gentle | Similar to NP-40 buffer; good for cytoplasmic proteins.[3] | May not solubilize all cellular components. |
| RIPA Buffer | NP-40, Sodium Deoxycholate, SDS | Stringent | Whole-cell extracts, including nuclear and membrane proteins.[4][5][8] | Often disrupts protein-protein interactions; may denature kinases.[7] |
| CHAPS Lysis Buffer | CHAPS (Zwitterionic) | Gentle | Ideal for preserving protein activity and extracting membrane protein complexes.[3] | Can be less effective at total cell lysis compared to RIPA. |
Experimental Workflow and Protocols
A systematic approach is essential for optimizing the extraction of your labeled complex.
Caption: Workflow from cell labeling to downstream analysis.
Protocol 1: Baseline Lysis Protocol for Biotinylated Complexes
This protocol provides a starting point using a gentle, NP-40-based buffer. Optimization may be required.
-
Preparation:
-
Prepare fresh "Complete Lysis Buffer": 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.
-
Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the buffer.
-
Pre-cool all buffers, centrifuges, and tubes to 4°C.
-
-
Cell Lysis:
-
Lysate Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the clear supernatant to a new pre-chilled microfuge tube. This is your clarified lysate.
-
-
Downstream Processing:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
The lysate is now ready for affinity purification.
-
Protocol 2: Small-Scale Lysis Buffer Optimization
Use this protocol to test multiple buffer conditions in parallel to find the optimal formulation for your specific protein complex.
-
Buffer Preparation: Prepare 4-5 small batches (e.g., 2 mL each) of your base lysis buffer, each with a single variation.
-
Buffer A (Baseline): 1% NP-40, 150 mM NaCl.
-
Buffer B (Higher Salt): 1% NP-40, 300 mM NaCl.
-
Buffer C (Lower Salt): 1% NP-40, 100 mM NaCl.
-
Buffer D (Different Detergent): 1% CHAPS, 150 mM NaCl.
-
Buffer E (More Stringent): RIPA buffer.
-
Note: Add protease/phosphatase inhibitors to all buffers just before use.
-
-
Parallel Lysis:
-
Aliquot equal amounts of your cell pellet into separate tubes.
-
Lyse each aliquot with one of the test buffers, following the steps in Protocol 1.
-
-
Analysis:
-
After lysis and clarification, take a small fraction of each lysate to serve as the "Input" control.
-
Perform a small-scale affinity pulldown on the remaining lysate from each condition.
-
Analyze the Input and Elution fractions by Western blot. Probe for your biotin-labeled "bait" protein and a known "prey" interactor.
-
-
Evaluation: Compare the Western blot results. The optimal buffer will show a strong signal for both bait and prey proteins in the elution lane with a minimal signal in the input lane (indicating efficient pulldown) and low background.
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during the extraction of this compound labeled complexes.
Caption: A decision tree for troubleshooting common extraction issues.
Table 3: Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Yield of Target Complex | Inefficient Lysis: The buffer is too gentle to break open the cells effectively. | Check the "input" or whole-cell lysate control on a Western blot. If the protein is present there but not in the pulldown, lysis is likely not the issue. If the input signal is weak, consider a more stringent buffer like RIPA or add mechanical disruption (e.g., sonication).[7][8] |
| Disruption of Protein Interactions: The lysis buffer is too harsh and is breaking the complex apart.[7] | If using RIPA, switch to a milder buffer like NP-40 or CHAPS.[7] Experiment with different salt concentrations (try a range from 100 mM to 300 mM NaCl) as some interactions are salt-sensitive. | |
| Inefficient Labeling: The initial this compound labeling was suboptimal. | Review and optimize the labeling protocol, paying close attention to pH, buffer composition (avoid primary amines like Tris), and protein concentration.[12][13] | |
| High Background / Non-specific Binding | Insufficient Washing: Contaminating proteins are not being washed away effectively. | Increase the number of wash steps (from 3 to 5) and/or the duration of each wash.[9] Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.[9] |
| Binding to Affinity Resin: Proteins are binding directly to the streptavidin beads rather than the labeled complex. | Perform a pre-clearing step: incubate the lysate with unconjugated beads for 30-60 minutes at 4°C, then transfer the supernatant to a new tube for the actual immunoprecipitation.[7][9] | |
| Hydrophobic/Ionic Interactions: The lysis buffer is causing proteins to aggregate or stick non-specifically. | Adjust the salt concentration in the lysis and wash buffers. Sometimes increasing salt can reduce ionic-based non-specific binding. | |
| Loss of Interacting Partners (Prey) | Weak or Transient Interaction: The interaction is not stable enough to survive the lysis and wash conditions. | Use the gentlest lysis conditions possible (e.g., digitonin-based buffers for cytoplasmic complexes). Reduce the number and stringency of wash steps. Consider in-vivo crosslinking before lysis to stabilize the complex. |
| Incorrect Cellular Compartment Lysed: The lysis buffer is not effectively solubilizing the compartment where the interaction occurs (e.g., nucleus, mitochondria). | For nuclear or mitochondrial proteins, a buffer containing ionic detergents (like RIPA) is often necessary.[8] Sonication can also aid in disrupting the nuclear membrane.[7] |
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. bosterbio.com [bosterbio.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Lysis buffer - Wikipedia [en.wikipedia.org]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 11. Protocol for Tandem Affinity Purification - Creative Proteomics [creative-proteomics.com]
- 12. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Head-to-Head Comparison: Biotin-Aniline vs. Biotin-Naphthylamine for Advanced RNA Labeling
For researchers, scientists, and drug development professionals at the forefront of RNA biology, the precise and efficient labeling of RNA is paramount for unraveling its complex roles in cellular processes and disease. This guide provides a comprehensive comparison of two prominent reagents used in proximity-dependent RNA labeling: Biotin-aniline and Biotin-naphthylamine. This analysis is based on available experimental data to assist you in selecting the optimal tool for your research needs.
The advent of proximity labeling techniques, particularly those utilizing the engineered ascorbate (B8700270) peroxidase APEX2, has revolutionized the study of subcellular transcriptomes. These methods allow for the biotinylation of RNA molecules in their native cellular environment, enabling their subsequent isolation and identification. The choice of the biotin-conjugated substrate is a critical determinant of the labeling efficiency and specificity. Here, we delve into a detailed comparison of Biotin-aniline and this compound, two arylamine derivatives that have emerged as powerful probes for RNA labeling.
Performance Comparison: Biotin-Aniline Takes the Lead in RNA Labeling Efficiency
Experimental evidence strongly suggests that Biotin-aniline is a highly efficient substrate for APEX2-mediated RNA labeling. One study found that for RNA labeling, Biotin-aniline yielded a significantly higher signal than other tested probes and was approximately 20-fold more efficient than the commonly used Biotin-phenol[1]. Another source indicates that APEX2 biotinylates RNA transcripts about 3-fold more effectively in the presence of Biotin-aniline compared to Biotin-phenol[2][3]. While this compound is also recognized as a novel probe with high reactivity towards both RNA and DNA, direct quantitative comparisons with Biotin-aniline for RNA labeling specifically are less documented[4]. However, a screen of various aniline (B41778) derivatives revealed that the simplest form, Biotin-aniline, produced the highest labeling signal[1].
This enhanced efficiency of Biotin-aniline makes it particularly advantageous for capturing low-abundance transcripts and for applications requiring high sensitivity.
Quantitative Data Summary
| Feature | Biotin-Aniline | This compound | Biotin-Phenol (for reference) |
| Primary Application | RNA and DNA proximity labeling[5] | DNA and RNA proximity labeling[4] | Protein and, to a lesser extent, RNA proximity labeling |
| Relative RNA Labeling Efficiency | High (approx. 3 to 20-fold higher than Biotin-phenol)[1][2][3] | High reactivity towards nucleic acids reported, but direct comparison to Biotin-aniline is limited[4] | Lower than Biotin-aniline for RNA[1][2][3] |
| Known Enzyme Compatibility | APEX2[1][5], miniSOG[5] | APEX2[4] | APEX2 |
| Subcellular Specificity | Demonstrated high spatial specificity in capturing subcellular transcriptomes[1][5] | High reactivity suggests potential for good spatial resolution | Good spatial resolution |
Experimental Workflows and Signaling Pathways
The underlying principle of RNA labeling with both Biotin-aniline and this compound in the context of APEX2 is the same. The APEX2 enzyme, genetically targeted to a specific subcellular location, catalyzes the oxidation of the biotin-conjugated arylamine substrate in the presence of hydrogen peroxide (H₂O₂). This generates a short-lived, highly reactive biotin-arylamine radical that covalently labels proximal biomolecules, including RNA.
Below are diagrams illustrating the experimental workflow for APEX2-mediated RNA labeling and the core chemical transformation.
References
- 1. zoulab.org [zoulab.org]
- 2. Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validating Proximity Labeling: A Comparative Guide to APEX2 and its Alternatives for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, understanding protein-protein interactions within a native cellular environment is paramount. Proximity-dependent biotinylation (PDB) coupled with mass spectrometry has emerged as a powerful technique for mapping these intricate networks. This guide provides a comprehensive comparison of the APEX2 system, including the use of different substrates, with alternative PDB methods, offering insights into their validation and application.
At the forefront of PDB techniques is the engineered ascorbate (B8700270) peroxidase, APEX2. This enzyme, when fused to a protein of interest, generates short-lived biotin-phenoxyl radicals in the presence of biotin-phenol and hydrogen peroxide. These radicals covalently label endogenous proteins within a nanometer-scale radius, providing a snapshot of the proximal proteome. While biotin-phenol is the standard substrate for protein labeling, recent advancements have introduced substrates like biotin-naphthylamine, which exhibits a higher labeling efficiency for nucleic acids, opening avenues for studying protein-nucleic acid interactions.
This guide will delve into the validation of APEX2-based proteomics, with a primary focus on protein analysis using biotin-phenol, and draw comparisons with other widely used PDB enzymes, BioID and TurboID.
Performance Comparison of Proximity Labeling Enzymes
The choice of a proximity labeling enzyme is critical and depends on the specific biological question, the nature of the protein of interest, and the experimental system. APEX2, BioID, and its successor TurboID, are the most common choices, each with distinct characteristics.
| Feature | APEX2 | BioID | TurboID |
| Enzyme Type | Engineered ascorbate peroxidase | Promiscuous biotin (B1667282) ligase (mutant BirA) | Engineered promiscuous biotin ligase |
| Substrate(s) | Biotin-phenol, this compound, Hydrogen Peroxide | Biotin, ATP | Biotin, ATP |
| Labeling Time | ~1 minute | 18-24 hours | ~10 minutes |
| Labeling Radius | ~20 nm | ~10 nm | ~10 nm |
| Primary Labeled Residue(s) | Tyrosine | Lysine | Lysine |
| Temporal Control | High (initiated by H₂O₂ addition) | Low (constitutive labeling) | Moderate (initiated by biotin addition) |
| In Vivo Applicability | Limited by H₂O₂ toxicity | Yes | Yes |
| Number of Identified Proteins | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for APEX2-mediated protein labeling and subsequent mass spectrometry analysis.
APEX2-Biotin-Phenol Proximity Labeling Protocol
-
Construct Generation: Clone the gene of interest in frame with the APEX2 sequence in a suitable expression vector.
-
Cell Transfection and Expression: Transfect the APEX2-fusion construct into the desired cell line and select for stable expression. Verify the correct subcellular localization of the fusion protein via immunofluorescence microscopy.
-
Biotin-Phenol Labeling:
-
Incubate the cells with 500 µM biotin-phenol for 30-60 minutes at 37°C.
-
Initiate the labeling reaction by adding 1 mM hydrogen peroxide (H₂O₂) for 60 seconds at room temperature.
-
Quench the reaction with a solution containing 10 mM sodium ascorbate, 10 mM sodium azide, and 1 mM Trolox in PBS.
-
-
Cell Lysis: Harvest and lyse the cells in a RIPA buffer containing protease and phosphatase inhibitors.
-
Streptavidin Enrichment:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Elute and digest the captured proteins with trypsin directly on the beads.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Data Analysis
-
Database Searching: Search the raw MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Identify and quantify the biotinylated proteins. Label-free quantification (LFQ) or tandem mass tag (TMT) labeling can be used for relative quantification between samples.
-
Data Filtering and Validation: Filter the data to remove common contaminants and non-specifically bound proteins. True interactors are typically identified by their significant enrichment in the APEX2-expressing sample compared to negative controls (e.g., mock-transfected cells or cells expressing cytosolic APEX2).
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the logic behind data validation, the following diagrams were generated using the DOT language.
Conclusion
The validation of APEX2-mediated proximity labeling results with mass spectrometry provides a robust platform for mapping protein-protein interactions in their native cellular context. While biotin-phenol remains the substrate of choice for proteomic studies, the development of novel substrates like this compound expands the utility of the APEX2 system to the investigation of protein-nucleic acid interactions. A thorough understanding of the strengths and limitations of APEX2 and its alternatives, coupled with rigorous experimental design and data analysis, is essential for generating high-confidence maps of the cellular interactome. This guide serves as a foundational resource for researchers embarking on such studies, enabling them to make informed decisions and obtain reliable and insightful results.
A Comparative Guide to Alternative Probes for Proximity Labeling of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
The ability to map the spatial organization of nucleic acids within their native cellular environment is crucial for understanding gene regulation, RNA processing, and the development of novel therapeutic strategies. Proximity labeling (PL) has emerged as a powerful technology to identify molecules in the immediate vicinity of a protein or nucleic acid of interest. This guide provides a comprehensive comparison of alternative probes for the proximity labeling of DNA and RNA, offering insights into their performance based on available experimental data.
Overview of Proximity Labeling Techniques for Nucleic Acids
Proximity labeling methods for nucleic acids typically involve an enzyme or a chemical probe that is targeted to a specific subcellular location, a protein of interest, or a particular DNA or RNA sequence. This probe then generates reactive molecules that covalently tag nearby nucleic acids. The tagged nucleic acids can subsequently be enriched and identified by high-throughput sequencing. The choice of probe is critical and depends on the specific biological question, the target molecule (DNA or RNA), and the desired spatial and temporal resolution.
Comparison of Alternative Proximity Labeling Probes
The following tables summarize the key characteristics and performance metrics of various enzymatic and chemical probes used for nucleic acid proximity labeling.
Peroxidase-Based Probes
Peroxidases, such as APEX2 and horseradish peroxidase (HRP), catalyze the formation of short-lived, highly reactive phenoxyl radicals from biotin-phenol in the presence of hydrogen peroxide (H₂O₂). These radicals can label both proteins and nucleic acids in their vicinity.
| Probe | Target Nucleic Acid | Labeling Radius | Labeling Time | Advantages | Disadvantages | Key References |
| APEX2 | RNA, DNA | ~20 nm[1][2] | ~1 minute[2][3][4] | Fast kinetics, high spatial resolution.[2][4] | Requires H₂O₂, which can be toxic to cells.[5] | [2][6][7] |
| HRP | RNA, DNA | Not well-defined in cells | Variable | Well-characterized enzyme. | Inactive in the reducing environment of the cytosol. | [7] |
Biotin (B1667282) Ligase-Based Probes
Promiscuous biotin ligases, such as TurboID and BioID, generate reactive biotinoyl-5'-AMP that can covalently attach to primary amines on nearby proteins and potentially nucleic acids, although direct labeling of nucleic acids is less characterized. They are more commonly used to label proteins interacting with nucleic acids.
| Probe | Target Nucleic Acid | Labeling Radius | Labeling Time | Advantages | Disadvantages | Key References |
| TurboID | Indirectly RNA/DNA (via protein partners) | ~10 nm[8] | ~10 minutes[9] | More efficient than BioID, faster labeling.[9] | Potential for protein instability and non-specific biotinylation.[9][10] | [11][12][13] |
| BioID | Indirectly RNA/DNA (via protein partners) | ~10 nm[8] | 18-24 hours[9] | Well-established for protein-protein interactions. | Very slow labeling kinetics.[9] | [10][14] |
CRISPR-Guided Probes
The CRISPR-Cas system can be adapted to deliver proximity labeling enzymes to specific DNA or RNA sequences with high precision. Catalytically inactive Cas9 (dCas9) is used for DNA targeting, while dCas13 is used for RNA targeting.
| Probe | Target Nucleic Acid | Labeling Radius | Labeling Time | Advantages | Disadvantages | Key References |
| dCas9-APEX2 (GLoPro/C-BERST) | DNA | ~20 nm[1] | ~1 minute[1] | High specificity for genomic loci.[15][16] | Requires sgRNA design and optimization; signal-to-noise can be low for single-copy loci.[1][8] | [1][15][16][17][18] |
| dCas13-APEX2 | RNA | ~200-300 nm (estimated)[19] | ~1 minute | Programmable targeting of specific RNAs.[19] | Can be challenging to target low-abundance RNAs effectively.[5] | [5][19] |
Chemical and Photochemical Probes
These methods utilize light or chemical reactions to generate reactive species for nucleic acid labeling, offering temporal control.
| Probe | Target Nucleic Acid | Labeling Radius | Labeling Time | Advantages | Disadvantages | Key References |
| CAP-seq (miniSOG) | RNA | Not precisely defined | ~20 minutes[3] | Light-activated temporal control. | Requires blue light irradiation; potentially lower labeling efficiency than other methods.[3][20] | [3][21] |
| Halo-seq | RNA | Spatially restricted | Light-dependent | High labeling efficiency.[20][22] | Requires a HaloTag fusion protein and a specific ligand. | [20][22][23][24][25] |
| O-MAP/HyPro-seq | RNA | Nanoscale | Variable | Does not require genetic modification of the target cell.[26] | Performed on fixed cells, which may not capture dynamic interactions.[21][26] | [26][27][28][29] |
Experimental Workflows and Methodologies
Detailed experimental protocols are critical for the successful implementation of proximity labeling techniques. Below are generalized workflows for some of the key methods.
APEX-seq Experimental Workflow
APEX-seq is used to identify RNAs in specific subcellular compartments.[6][7]
Key Protocol Steps:
-
Cell Line Generation: Stably express the APEX2-fusion protein in the cell line of interest.[30][31]
-
Labeling: Incubate cells with 0.5 mM biotin-phenol for 30 minutes, then add 1 mM H₂O₂ for 1 minute to initiate biotinylation.[30]
-
Quenching: Stop the reaction by adding a quencher solution (e.g., sodium azide, sodium ascorbate, and Trolox).[31]
-
RNA Extraction and Enrichment: Extract total RNA and enrich for biotinylated RNA using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA and perform high-throughput sequencing.
dCas9-APEX2 (GLoPro) Experimental Workflow
This method, also known as C-BERST, identifies proteins and potentially nucleic acids at specific genomic loci.[1][15][16]
Key Protocol Steps:
-
Construct Design and Delivery: Clone the sgRNA sequence into a suitable expression vector and co-transduce cells with the dCas9-APEX2 construct.[1][15]
-
Expression and Targeting: Induce the expression of dCas9-APEX2 and allow time for the complex to bind to the target genomic locus.[1]
-
Proximity Labeling: Perform the biotinylation reaction as described for APEX-seq.
-
Enrichment and Analysis: Isolate the biotinylated chromatin and identify the associated proteins by mass spectrometry or the nucleic acids by sequencing.
Signaling Pathways and Logical Relationships
The application of these proximity labeling techniques can help to elucidate complex biological pathways. For instance, identifying the RNAs that localize to specific ribonucleoprotein (RNP) granules under stress conditions can provide insights into stress response pathways.
Conclusion
The field of proximity labeling for nucleic acids is rapidly evolving, with a growing toolkit of probes that offer distinct advantages and disadvantages. Peroxidase-based methods like APEX-seq provide excellent spatial and temporal resolution, while CRISPR-guided approaches offer unparalleled targeting specificity. Chemical and photochemical methods provide an alternative means of control over the labeling reaction. The choice of the most suitable probe will depend on the specific research question, with considerations for the target molecule, desired resolution, and potential cellular perturbations. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. Adapting dCas9-APEX2 for subnuclear proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atlas of Subcellular RNA Localization Revealed by APEX-seq; Proximity RNA labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - preLights [prelights.biologists.com]
- 3. RNA Proximity Labeling: A New Detection Tool for RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcellular Spatial Transcriptomes: Emerging Frontier for Understanding Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
- 9. CRISPR-Guided Proximity Labeling of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of proteins associated with a predefined genomic locus in living cells via dCAS9-APEX-mediated proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR-guided proximity labeling: Dissecting gene transcription's proteomic choreography | Broad Institute [broadinstitute.org]
- 17. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Mapping subcellular RNA localization with proximity labeling: RNA proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Halo-seq: an RNA proximity labeling method for the isolation and analysis of subcellular RNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rna-seqblog.com [rna-seqblog.com]
- 26. Hybridization-proximity labeling reveals spatially ordered interactions of nuclear RNA compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rna-seqblog.com [rna-seqblog.com]
- 28. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 29. Analysis of RNA-containing compartments by hybridization and proximity labeling in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MERR APEX-seq protocol for profiling the subcellular nascent transcriptome in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. zoulab.org [zoulab.org]
APEX2 vs. BioID: A Comparative Guide for Studying Protein-RNA Interactions
For researchers, scientists, and drug development professionals navigating the landscape of in vivo protein-RNA interaction mapping, two prominent proximity labeling techniques stand out: APEX2 and BioID. Both methods offer powerful means to identify molecules in the vicinity of a protein or RNA of interest within a living cell. However, they operate on distinct principles, each presenting a unique set of advantages and limitations. This guide provides an objective comparison of APEX2 and BioID, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Proximity labeling techniques have revolutionized the study of complex molecular interactions by enabling the capture of transient and weak interactions that are often missed by traditional methods like co-immunoprecipitation. By fusing a promiscuous labeling enzyme to a protein of interest, researchers can tag nearby molecules with biotin (B1667282), which can then be isolated and identified.
At a Glance: APEX2 vs. BioID
| Feature | APEX2 | BioID |
| Enzyme | Engineered ascorbate (B8700270) peroxidase | Mutated E. coli biotin ligase (BirA*) |
| Labeling Time | ~1 minute[1][2] | 16-24 hours[3] |
| Labeling Radius | ~20-100 nm[4] | ~10 nm[5] |
| Reactive Intermediate | Biotin-phenoxyl radical[6][7] | Biotinoyl-5'-AMP (bioAMP)[5][6] |
| Substrates | Biotin-phenol and H₂O₂[7] | Biotin and endogenous ATP[7] |
| Labeled Residues | Electron-rich amino acids (e.g., Tyrosine)[7][8] | Primary amines (e.g., Lysine)[6][7] |
| Temporal Resolution | High[1][9] | Low[1] |
| In Vivo Applicability | Limited by H₂O₂ toxicity[9][10] | Generally well-tolerated[5] |
| Background Labeling | Can be high, requires careful controls[11] | Generally lower, but long labeling can increase it |
Delving Deeper: Mechanism of Action
APEX2: A Rapid Snapshot of the Interactome
APEX2 is an engineered ascorbate peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol into a short-lived but highly reactive biotin-phenoxyl radical.[6][7] This radical can then covalently label electron-rich amino acid residues, such as tyrosine, on nearby proteins and nucleic acids.[7][8] The key advantage of APEX2 is its rapid reaction kinetics, with labeling being completed in approximately one minute.[1][2] This high temporal resolution makes APEX2 an excellent choice for studying dynamic cellular processes and capturing transient interactions.[1][9]
BioID: A Historical Record of Interactions
BioID utilizes a mutated version of the E. coli biotin ligase, BirA*, which has a decreased affinity for its reactive intermediate, biotinoyl-5'-AMP (bioAMP).[5] This premature release allows the bioAMP to diffuse from the active site and covalently attach to the primary amines of lysine (B10760008) residues on proximal proteins.[5][6] Unlike the rapid burst of labeling with APEX2, BioID requires a much longer incubation period with biotin, typically 16-24 hours, to achieve sufficient labeling.[3] This extended timeframe provides a cumulative history of the protein's interactions.[5]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for using APEX2 and BioID to study protein-RNA interactions.
Detailed Experimental Protocols
APEX2-Mediated Proximity Labeling of Protein-RNA Interactions
This protocol is a generalized procedure and may require optimization for specific cell types and proteins of interest.
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest.
-
Biotin-phenol (Biotinyl tyramide).
-
Hydrogen peroxide (H₂O₂).
-
Quenching solution (e.g., sodium azide, sodium ascorbate, and Trolox in PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
RNA and protein extraction kits.
Procedure:
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein. If using an inducible system, add the appropriate inducer.
-
Biotin-Phenol Incubation: Incubate the cells with biotin-phenol for 30-60 minutes to allow for cellular uptake.
-
Labeling Reaction: Initiate the labeling reaction by adding H₂O₂ to the cell culture medium and incubate for approximately 1 minute.[1][2]
-
Quenching: Immediately stop the reaction by removing the medium and washing the cells with quenching solution.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and RNase inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated molecules.
-
Washing: Thoroughly wash the beads to remove non-specifically bound molecules.
-
Elution and Analysis:
-
For RNA analysis: Elute the bound RNA from the beads and proceed with RNA extraction, followed by downstream analysis such as RT-qPCR or RNA sequencing.
-
For protein analysis: Elute the bound proteins and identify them using mass spectrometry.
-
BioID-Mediated Proximity Labeling of Protein-RNA Interactions (RNA-BioID)
This protocol is adapted for identifying proteins associated with a specific RNA, a technique often referred to as RNA-BioID.[3][12]
Materials:
-
Mammalian cells co-expressing an MS2-tagged RNA of interest and a fusion protein of the MS2 coat protein (MCP) with BirA*.
-
Biotin.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Streptavidin-coated magnetic beads.
-
Wash buffers.
-
Protein extraction and digestion reagents.
Procedure:
-
Cell Culture: Culture the cells co-expressing the MS2-tagged RNA and the MCP-BirA* fusion protein.
-
Biotin Incubation: Supplement the cell culture medium with biotin and incubate for 16-24 hours to allow for proximity labeling.[3]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated magnetic beads to enrich for biotinylated proteins.
-
Washing: Perform stringent washes to minimize the background of non-specifically bound proteins.
-
Protein Elution and Identification: Elute the captured proteins from the beads and identify them using mass spectrometry.
Key Considerations for Method Selection
Temporal Dynamics: For studying rapid and dynamic changes in protein-RNA interactions, the fast labeling kinetics of APEX2 are highly advantageous.[1][9] BioID 's long labeling window is not suitable for capturing such transient events.[1]
In Vivo Studies: The requirement of H₂O₂ for APEX2 activity can induce oxidative stress and toxicity, making it challenging for in vivo applications in whole organisms.[9][10] BioID , which relies on non-toxic biotin, is more amenable to in vivo studies.[5]
Labeling Radius and Specificity: BioID has a smaller labeling radius (approximately 10 nm) compared to APEX2 (approximately 20-100 nm), which may result in a more restricted and potentially more specific set of interactors.[4][5] However, the longer labeling time of BioID could lead to the accumulation of non-specific hits.
Background Labeling: APEX2 can sometimes suffer from higher background biotinylation.[11] Therefore, rigorous controls, such as cells expressing an untagged APEX2 or a catalytically dead mutant, are crucial for data interpretation.
Target Molecule: While both methods can be adapted for RNA-centric approaches (e.g., by fusing the enzyme to an RNA-binding protein or using systems like MS2/MCP or CRISPR-dCas13), the choice of enzyme may influence the types of proteins identified due to their different labeling chemistries.[1][6]
Conclusion
Both APEX2 and BioID are powerful tools for elucidating protein-RNA interaction networks in their native cellular context. The choice between them hinges on the specific biological question being addressed. APEX2 excels in capturing dynamic interactions with high temporal resolution, while BioID provides a cumulative view of interactions over a longer period and is more suitable for in vivo studies. By carefully considering the experimental goals and the inherent strengths and weaknesses of each method, researchers can select the optimal approach to unravel the complex and dynamic world of protein-RNA interactions.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. RNA Interactome Identification via RNA-BioID in Mouse Embryonic Fibroblasts [bio-protocol.org]
- 4. syncell.com [syncell.com]
- 5. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proximity labeling - Wikipedia [en.wikipedia.org]
- 8. biorxiv.org [biorxiv.org]
- 9. RNA Proximity Labeling: A New Detection Tool for RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Proximity labeling to detect RNA–protein interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Interactome Identification via RNA-BioID in Mouse Embryonic Fibroblasts [en.bio-protocol.org]
A Head-to-Head Comparison: Cross-Validating Biotin-Naphthylamine Labeling Against Alternative Methods
For researchers in proteomics, molecular biology, and drug development, the precise and sensitive detection of proteins and their interactions is paramount. Biotin-naphthylamine, in conjunction with peroxidase enzymes like APEX2, has emerged as a powerful tool for proximity labeling, enabling the capture of transient and spatially restricted molecular interactions. However, a critical question for any researcher is how this method stacks up against more traditional and alternative labeling techniques.
This guide provides a comprehensive cross-validation of this compound-based proximity labeling with other widely used methods, including conventional biotinylation, fluorescent labeling, and enzyme-linked chemiluminescent and colorimetric detection. We present a detailed comparison of their principles, performance, and protocols to aid in the selection of the most appropriate method for your experimental needs.
Quantitative Performance Comparison
The choice of a labeling and detection method often hinges on its sensitivity, specificity, and the nature of the experimental question. The following tables summarize the key characteristics and performance metrics of this compound-based proximity labeling compared to other common techniques.
Table 1: Comparison of Proximity Labeling Enzymes: APEX2 vs. TurboID
| Feature | APEX2 (utilizing biotin-phenol/naphthylamine) | TurboID (biotin ligase) |
| Labeling Radius | ~20 nm | ~10 nm |
| Labeling Time | < 1 minute | ~10 minutes |
| Primary Target Residue | Tyrosine | Lysine |
| Toxicity | Requires H₂O₂, which can be toxic to cells[1][2] | Non-toxic, requires only the addition of biotin[2] |
| Proteomic Bias | Enriches for proteins in metabolic pathways[3][4] | Enriches for membrane proteins and those involved in RNA processing and protein localization[3][4] |
| Number of Identified Proteins | Generally identifies a higher number of proteins in some contexts[5] | Can identify a substantial number of proteins, with some overlap with APEX2[3] |
Table 2: Comparison of Western Blot Detection Methods
| Feature | Chemiluminescent Detection (HRP-based) | Colorimetric Detection (AP-based) | Fluorescent Detection |
| Sensitivity | High (femtogram range)[6] | Moderate (picogram range) | High, comparable or superior to chemiluminescence[7] |
| Quantification | Semi-quantitative due to dynamic enzymatic reaction[8][9] | Limited, not ideal for precise quantification | Highly quantitative, stable signal[8][9] |
| Multiplexing | Difficult, requires stripping and re-probing | Not feasible | Excellent, multiple proteins can be detected simultaneously with different fluorophores[8] |
| Signal Stability | Transient, signal decays as substrate is consumed[10] | Stable, colored precipitate[11] | Very stable, allows for re-imaging[12] |
| Equipment | Darkroom and film or digital imager (CCD camera)[8][13] | Standard lab equipment, no special imaging devices needed[11] | Digital imager with appropriate lasers and filters[8] |
| Cost | Generally cost-effective[12] | Most cost-effective[7] | Higher initial instrument cost, but can be cost-effective for multiplexing |
Experimental Workflows and Logical Relationships
To visualize the underlying processes of these labeling and detection methods, the following diagrams illustrate their core workflows and principles.
Figure 1. Comparative workflows of this compound proximity labeling versus alternative methods.
Signaling Pathways and Detection Mechanisms
The following diagram illustrates the downstream detection cascade following biotinylation, which is a common feature of both proximity labeling and some Western blot detection methods.
Figure 2. Detection cascade for biotinylated proteins using a streptavidin-enzyme conjugate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of any labeling experiment. Below are summarized protocols for the key techniques discussed.
Protocol 1: APEX2-Mediated this compound Proximity Labeling
This protocol is adapted for cultured mammalian cells expressing a protein of interest fused to APEX2.
-
Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If using an inducible expression system, add the inducing agent (e.g., doxycycline) for the appropriate time.
-
Substrate Incubation: Incubate the cells with this compound at a final concentration of 500 µM for 30 minutes.
-
Labeling Reaction: To initiate the labeling, add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute.
-
Quenching: Quench the reaction by aspirating the media and washing the cells three times with a quenching solution (e.g., PBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the biotinylated proteins from the beads for downstream analysis, such as Western blotting or mass spectrometry.
Protocol 2: Chemiluminescent Western Blotting (HRP-based)
This protocol outlines the general steps for detecting a protein of interest on a Western blot using an HRP-conjugated secondary antibody.
-
Protein Transfer: Following SDS-PAGE, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions (typically 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using X-ray film or a digital imager.
Protocol 3: Colorimetric Western Blotting (AP-based)
This protocol describes the detection of proteins using an alkaline phosphatase (AP)-conjugated secondary antibody.
-
Blocking and Antibody Incubations: Follow steps 1-5 of the chemiluminescent Western blotting protocol, using an AP-conjugated secondary antibody.
-
Final Washes: Wash the membrane as described in step 6 of the chemiluminescent protocol.
-
Equilibration: Briefly wash the membrane in the AP substrate buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂).
-
Signal Development: Incubate the membrane in a colorimetric AP substrate solution, such as BCIP/NBT, until the desired band intensity is reached.
-
Stopping the Reaction: Stop the color development by washing the membrane with distilled water.
-
Drying and Documentation: Air-dry the membrane and document the results by scanning or photography.
Protocol 4: Fluorescent Protein Labeling (In Vitro)
This protocol provides a general guideline for labeling a purified protein with a reactive fluorescent dye.
-
Protein Preparation: Ensure the purified protein is in an amine-free buffer (e.g., PBS) at a suitable concentration (e.g., 1-5 mg/mL).
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye (e.g., an NHS-ester) in a small amount of anhydrous DMSO to create a stock solution.
-
Labeling Reaction: Add a molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Removal of Unconjugated Dye: Separate the fluorescently labeled protein from the unreacted dye using a desalting column or dialysis.
-
Determination of Labeling Efficiency: Measure the absorbance of the labeled protein at its maximum absorbance wavelength and the dye at its maximum absorbance wavelength to calculate the degree of labeling.
-
Storage: Store the labeled protein under appropriate conditions, protected from light.
Conclusion
The cross-validation of this compound-based proximity labeling with other established methods reveals a landscape of complementary tools rather than a single superior technique. This compound, as part of the APEX2 system, offers unparalleled temporal resolution for capturing dynamic protein interactions in living cells. However, its reliance on H₂O₂ introduces potential cellular toxicity. In contrast, biotin (B1667282) ligase-based methods like TurboID are non-toxic but have different labeling kinetics and target residues.
For routine protein detection and quantification, fluorescent Western blotting provides a robust and highly quantitative platform with excellent multiplexing capabilities. Chemiluminescent detection remains a sensitive and cost-effective option, particularly for detecting low-abundance proteins, though it is less suited for precise quantification. Colorimetric detection, while the least sensitive, is simple, inexpensive, and adequate for qualitative assessments.
Ultimately, the choice of labeling method should be guided by the specific biological question, the nature of the target protein, the required level of sensitivity and quantification, and the available instrumentation. By understanding the relative strengths and weaknesses of each approach, researchers can design more effective experiments and generate more reliable and insightful data.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. licorbio.com [licorbio.com]
- 10. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. sysy.com [sysy.com]
- 12. ECL western blot vs. fluorescent detection: Which to choose and when | Abcam [abcam.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Unveiling Cellular Neighborhoods: The Advantages of APEX2-Mediated Biotinylation with Biotin-Naphthylamine Over Traditional Reagents
For researchers, scientists, and drug development professionals seeking to elucidate the intricate networks of protein interactions and subcellular organization, the choice of biotinylation strategy is paramount. While traditional chemical biotinylation reagents have long been staples in the lab, enzyme-catalyzed proximity labeling methods, particularly using the ascorbate (B8700270) peroxidase 2 (APEX2) enzyme with substrates like Biotin-naphthylamine, offer a powerful alternative for capturing a dynamic snapshot of the cellular proteome in its native context.
This guide provides an objective comparison of APEX2-mediated proximity labeling using this compound against traditional biotinylation reagents like N-hydroxysuccinimide (NHS)-biotin. We will delve into their distinct mechanisms, highlight the unique advantages of the APEX2 system for studying in-vivo protein interactions, and provide detailed experimental protocols and supporting data.
At a Glance: Two Divergent Approaches to Biotinylation
The fundamental difference lies in their mechanism of action. Traditional reagents like NHS-biotin are chemical tools that directly and non-specifically label proteins, typically by reacting with primary amines on lysine (B10760008) residues.[1][2] This method is highly effective for in vitro protein labeling or for tagging surface proteins on intact cells.
In contrast, this compound is a substrate for the APEX2 enzyme.[3][4] In this proximity labeling technique, APEX2 is genetically fused to a protein of interest. Upon the addition of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of this compound into a short-lived, highly reactive radical.[5][6] This radical then covalently labels nearby biomolecules, including proteins and nucleic acids, within a nanometer-scale radius.[7][8] This allows for the precise mapping of the local molecular environment of the protein of interest within a living cell.[5][6]
Key Advantages of APEX2-Mediated Biotinylation
The primary advantage of the APEX2/Biotin-naphthylamine system is its ability to provide a high-resolution map of a protein's interactome and its subcellular localization in living cells. This offers several key benefits over traditional methods:
-
Capturing Transient and Weak Interactions: Traditional methods like co-immunoprecipitation often miss weak or transient protein-protein interactions that are disrupted during the lysis and washing steps. APEX2-mediated biotinylation occurs within minutes in intact cells, covalently trapping these fleeting interactions.[6][9]
-
Mapping Subcellular Proteomes: By targeting APEX2 to specific organelles or cellular compartments, researchers can specifically label and identify the proteome of that region with high spatial resolution.[7][10]
-
In-Vivo Labeling with Temporal Control: The labeling reaction is initiated by the addition of H₂O₂ and can be stopped quickly, providing temporal control over the biotinylation process.[6][11] This is particularly useful for studying dynamic cellular processes.
-
Broader Range of Labeled Biomolecules: While traditional amine-reactive reagents primarily target lysines, the biotin-phenoxyl radicals generated by APEX2 can react with a wider range of amino acid residues, particularly tyrosine.[7] Furthermore, this compound has been shown to have even higher reactivity towards nucleic acids, enabling the study of protein-DNA and protein-RNA interactions.[8][12]
Performance Comparison: APEX2 Proximity Labeling vs. Traditional Methods
Direct quantitative comparison between this compound and NHS-biotin is not applicable as they are used in fundamentally different experimental contexts. Instead, the performance of the APEX2 proximity labeling method is best compared to traditional techniques for studying protein interactions, such as affinity purification-mass spectrometry (AP-MS).
| Feature | APEX2 with this compound | Traditional NHS-Biotin Labeling |
| Labeling Principle | Enzyme-catalyzed proximity labeling in living cells | Chemical labeling of primary amines (in vitro or cell surface) |
| Specificity | Labels proteins and nucleic acids within a ~20 nm radius of the APEX2-fused protein of interest[7] | Non-specifically labels accessible primary amines on all proteins |
| Temporal Resolution | High (labeling in minutes)[6] | Not applicable for in-vivo dynamic studies |
| Captured Interactions | Stable, transient, and weak interactions[9] | Primarily stable interactions (in the context of co-IP) |
| Applications | Mapping protein-protein interaction networks, organellar proteomes, protein-nucleic acid interactions in living cells[8][10] | In vitro protein labeling, cell surface protein labeling, antibody biotinylation[1][13] |
| Primary Substrate | This compound, Biotin-Phenol[8] | Proteins, antibodies, other molecules with primary amines |
Experimental Workflows
The experimental workflows for these two biotinylation strategies are distinct, reflecting their different applications.
Traditional Biotinylation Workflow (NHS-Biotin)
Caption: Workflow for traditional protein biotinylation using NHS-biotin.
APEX2-Mediated Proximity Labeling Workflow
Caption: Workflow for APEX2-mediated proximity labeling in living cells.
Detailed Experimental Protocols
Protocol 1: General Protein Biotinylation with NHS-Biotin
This protocol is adapted for general protein labeling in solution.[1]
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Equilibrate the vial of NHS-Biotin to room temperature before opening.
-
Prepare a 20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO immediately before use.
-
Add a 10-20 fold molar excess of the NHS-Biotin stock solution to your protein solution. For more dilute protein solutions, a higher molar excess may be required.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, non-reacted biotin reagent using a desalting column.
-
The eluted fraction contains the biotinylated protein, ready for downstream applications.
Protocol 2: APEX2-Mediated Proximity Labeling in Cultured Cells
This protocol provides a general framework for APEX2-mediated biotinylation in mammalian cells.[6][14]
Materials:
-
Mammalian cells expressing the APEX2-fusion protein of interest
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., sodium ascorbate, sodium azide (B81097) in PBS)
-
Lysis buffer
-
Streptavidin-coated magnetic beads
Procedure:
-
Culture cells expressing the APEX2-fusion protein to the desired confluency.
-
Incubate the cells with this compound (typically 500 µM final concentration) for 30-60 minutes.
-
Initiate the biotinylation reaction by adding H₂O₂ to a final concentration of 1 mM and incubate for 1 minute.
-
Quench the reaction by removing the labeling solution and washing the cells with quenching solution.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with streptavidin-coated magnetic beads to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads for subsequent analysis by mass spectrometry.
Conclusion
This compound, when used in conjunction with the APEX2 enzyme, represents a paradigm shift from traditional biotinylation techniques. While NHS-biotin and similar reagents remain valuable for in vitro labeling and cell-surface modifications, the APEX2/Biotin-naphthylamine system provides an unparalleled window into the dynamic proteomic landscape within living cells. For researchers aiming to map protein-protein interaction networks, define the composition of subcellular compartments, or capture transient cellular events, APEX2-mediated proximity labeling is a superior and more insightful approach. The choice between these methodologies ultimately depends on the specific biological question being addressed, with this compound and APEX2 offering a powerful solution for exploring the intricate molecular choreography of the cell.
References
- 1. proteochem.com [proteochem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | APEX2 substrate | DNA/RNA probe | TargetMol [targetmol.com]
- 5. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. An APEX2-based proximity-dependent biotinylation assay with temporal specificity to study protein interactions during autophagy in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. zoulab.org [zoulab.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biotinylation Reagents: Biotin-Naphthylamine vs. NHS-Biotin
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is paramount for elucidating biological functions and developing novel therapeutics. This guide provides an objective comparison of two distinct biotinylation reagents: Biotin-naphthylamine, utilized in proximity labeling techniques, and the traditional amine-reactive NHS-biotin. We present a summary of their labeling specificity, supported by the principles of their mechanisms, alongside a detailed experimental protocol for their comparative evaluation.
Quantitative Analysis of Labeling Specificity
This compound is a substrate for enzymes like APEX2 in proximity labeling. In this context, the enzyme is fused to a protein of interest, and upon activation, generates highly reactive, short-lived radicals from the this compound substrate. These radicals covalently label neighboring biomolecules within a small radius. Studies have shown that this compound exhibits a preference for labeling nucleic acids, particularly DNA, over proteins[1][2]. This inherent substrate preference suggests that when used for protein labeling, it may result in lower overall protein labeling efficiency compared to reagents specifically designed for protein modification. However, its use in enzyme-driven proximity labeling offers spatial specificity, targeting proteins in the immediate vicinity of the enzyme-fused protein of interest.
In contrast, NHS-biotin is a chemical labeling reagent that reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on proteins[3][4]. This reaction is not dependent on enzymatic activity and will label any accessible primary amine, making it a more general protein labeling reagent. The specificity of NHS-biotin is therefore primarily determined by the accessibility of lysine residues and the N-terminus on the protein surface. This can lead to widespread labeling of proteins in a sample, with less spatial control compared to proximity labeling methods.
| Feature | This compound (with APEX2) | NHS-Biotin |
| Labeling Principle | Proximity-dependent enzymatic labeling | Chemical labeling of primary amines |
| Target Molecules | Primarily nucleic acids (DNA/RNA), proteins to a lesser extent[1][2] | Proteins (N-terminus and lysine residues)[3][4] |
| Specificity | Spatially restricted to the vicinity of the APEX2-fusion protein | Dependent on accessible primary amines on the protein surface |
| Control over Labeling | High spatial control | Low spatial control |
| Potential for Off-Target Labeling | Can label non-protein biomolecules in proximity | Can label any protein with accessible primary amines |
Experimental Protocols
To quantitatively assess the labeling specificity of this compound and NHS-biotin, a comparative proteomics experiment can be performed. The following protocol outlines a detailed methodology for such a study.
Objective: To compare the on-target and off-target protein labeling of a specific subcellular compartment using this compound in a proximity labeling setup versus chemical labeling with NHS-biotin.
Experimental Design:
-
Cell Line Preparation:
-
Generate a stable cell line expressing a protein of interest localized to a specific subcellular compartment (e.g., mitochondria) fused to the APEX2 enzyme.
-
Use the parental cell line (not expressing the fusion protein) as a control.
-
-
Labeling Procedures:
-
This compound Labeling (Proximity Labeling):
-
Culture the APEX2-fusion and parental cell lines to 80-90% confluency.
-
Incubate the cells with this compound (500 µM) for 30 minutes.
-
Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for 1 minute.
-
Quench the reaction with a solution containing sodium ascorbate, Trolox, and sodium azide.
-
-
NHS-Biotin Labeling (Chemical Labeling):
-
Culture the parental cell line to 80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Incubate the cells with a freshly prepared solution of NHS-biotin (e.g., 0.5 mg/mL in PBS) for 30 minutes on ice.
-
Quench the reaction by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells from all conditions in a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate equal amounts of protein lysate with streptavidin-conjugated magnetic beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite.
-
Compare the list of identified proteins between the this compound and NHS-biotin labeled samples.
-
"On-target" proteins are defined as those known to reside in the target subcellular compartment. "Off-target" proteins are those from other compartments.
-
Calculate a specificity ratio for each method.
-
Visualizing the Workflow
The following diagrams illustrate the signaling pathway of proximity labeling and the experimental workflow for comparing the two biotinylation methods.
Caption: Proximity labeling with APEX2 and this compound.
Caption: Workflow for comparing labeling specificity.
References
Evaluating Proximity Labeling Techniques: A Comparative Guide to Biotin-Naphthylamine and Other Methods in Cellular Compartments
For researchers, scientists, and drug development professionals, understanding the spatial organization of proteins within a cell is paramount. Proximity labeling (PL) has emerged as a powerful technique to map protein-protein interactions and the composition of subcellular compartments in their native environment. This guide provides a detailed comparison of prominent PL methods, with a focus on the peroxidase-based enzyme APEX2 and its substrate Biotin-naphthylamine, benchmarked against the highly efficient biotin (B1667282) ligase, TurboID.
This guide will delve into the quantitative performance, experimental protocols, and underlying principles of these techniques to aid in the selection of the most suitable method for your research needs.
Quantitative Performance: APEX2 vs. TurboID
A key consideration in choosing a proximity labeling method is its efficiency and specificity within different cellular compartments. The following tables summarize quantitative data from a comparative study of APEX2 and TurboID in HEK293 cells, highlighting the number of proteins identified in the cytosol, nucleus, and at the cell membrane.[1][2][3]
| Cellular Compartment | APEX2 (Number of Identified Proteins) | TurboID (Number of Identified Proteins) | Shared Proteins | APEX2 Unique Proteins | TurboID Unique Proteins |
| Cytosol | 1854 | 2085 | 1761 | 93 | 324 |
| Nucleus | 2248 | 2139 | 1793 | 455 | 346 |
| Membrane | 2239 | 2809 | 2093 | 146 | 716 |
| Parameter | APEX2 | TurboID |
| Enzyme Type | Engineered Ascorbate (B8700270) Peroxidase | Engineered Biotin Ligase |
| Labeling Radius | ~20 nm[1][4][5][6] | ~10 nm[1][6] |
| Labeling Time | Seconds to minutes[1] | ~10 minutes[7][8][9][10] |
| Substrate(s) | Biotin-phenol, this compound, etc. & H₂O₂[11] | Biotin & ATP[7][8][9][10][12] |
| Labeled Residues | Primarily Tyrosine[1] | Lysine[1] |
| Toxicity | H₂O₂ can be toxic to cells[13] | Generally low, but constitutive labeling can be cytotoxic[14] |
A Note on APEX2 Substrates: Biotin-Phenol vs. This compound
While Biotin-phenol is a commonly used substrate for APEX2-mediated protein labeling, derivatives like this compound (Btn-Nap) have been developed to enhance the labeling of other biomolecules.[15] Btn-An and Btn-Nap show the strongest signals for RNA and DNA labeling, respectively, while biotin-phenol is most efficient for proteins.[15] Some studies suggest that substrates like Btn-Nap may have a more precise and shorter labeling radius for proteins compared to biotin-phenol, although direct quantitative comparisons of the protein labeling radius are not yet available.[15]
Experimental Workflows and Signaling Pathways
To visualize the application of these techniques, we provide diagrams for a typical proximity labeling workflow and a representative signaling pathway that can be interrogated using these methods.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for APEX2 and TurboID in mammalian cells.
Protocol 1: APEX2-Mediated Proximity Labeling
This protocol is adapted for APEX2, and a note is included for the use of this compound.
Materials:
-
Mammalian cells of interest
-
APEX2 fusion construct targeting the desired subcellular compartment
-
Transfection reagent
-
Cell culture medium
-
Biotin-phenol (or this compound) solution (e.g., 50 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) (e.g., 30% stock)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, 5 mM Trolox in PBS)
-
RIPA lysis buffer
-
Streptavidin magnetic beads
-
Wash buffers (e.g., RIPA, high salt, urea)
-
Elution buffer (e.g., biotin-containing buffer)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry.
Procedure:
-
Transfection and Expression:
-
Seed mammalian cells and transfect with the APEX2-fusion plasmid using a suitable transfection reagent.
-
Allow cells to express the fusion protein for 24-48 hours. Verify expression and correct localization via fluorescence microscopy (if a fluorescent tag is present) or immunofluorescence.
-
-
Biotin-Phenol Labeling:
-
Pre-warm cell culture medium containing 500 µM biotin-phenol (or this compound) to 37°C. Note: The optimal concentration of this compound may need to be determined empirically.
-
Remove the old medium from the cells and add the biotin-phenol-containing medium.
-
Incubate for 30 minutes at 37°C.
-
-
Initiation of Labeling:
-
Add H₂O₂ to a final concentration of 1 mM.
-
Incubate for exactly 1 minute at room temperature.[5]
-
-
Quenching:
-
Immediately aspirate the medium and add the quenching solution.
-
Wash the cells three times with ice-cold quenching solution.
-
-
Cell Lysis and Protein Purification:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads sequentially with RIPA buffer, high-salt buffer, and urea (B33335) buffer to remove non-specific binders.
-
Elute the biotinylated proteins from the beads using an elution buffer containing a high concentration of free biotin.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed with sample preparation for mass spectrometry.
-
Protocol 2: TurboID-Mediated Proximity Labeling
This protocol provides a general workflow for using TurboID in mammalian cells.[7][8][9][10][12]
Materials:
-
Mammalian cells of interest
-
TurboID fusion construct targeting the desired subcellular compartment
-
Transfection reagent
-
Cell culture medium
-
Biotin solution (e.g., 50 mM in DMSO)
-
RIPA lysis buffer
-
Streptavidin magnetic beads
-
Wash buffers (e.g., RIPA, high salt)
-
Elution buffer (e.g., biotin-containing buffer)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry.
Procedure:
-
Transfection and Expression:
-
Seed and transfect mammalian cells with the TurboID-fusion plasmid.
-
Allow for protein expression for 24-48 hours. Verify expression and localization.
-
-
Biotin Labeling:
-
Cell Lysis and Protein Purification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads with RIPA buffer and high-salt buffer.
-
Elute the biotinylated proteins using a biotin-containing elution buffer.
-
-
Downstream Analysis:
-
Proceed with SDS-PAGE, Western blotting, or mass spectrometry analysis of the eluted proteins.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proximity-dependent biotin labeling in yeast using the engineered ascorbate peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Proximity labeling in mammalian cells with TurboID and split-TurboID | Semantic Scholar [semanticscholar.org]
- 9. Proximity labeling in mammalian cells with TurboID and split-TurboID. | Broad Institute [broadinstitute.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 12. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Proximity labeling - Wikipedia [en.wikipedia.org]
- 15. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of APEX2 Substrates: Biotin-Naphthylamine and Its Alternatives
For researchers, scientists, and drug development professionals leveraging the power of proximity labeling, the choice of substrate for the engineered peroxidase APEX2 is critical. This guide provides an objective, data-supported comparison of Biotin-naphthylamine with other prominent APEX2 substrates, offering insights into their respective performances for labeling different classes of biomolecules.
The APEX2 system has become an invaluable tool for mapping subcellular proteomes and identifying transient biomolecular interactions. The technology relies on the APEX2 enzyme, which, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of highly reactive biotin-phenoxyl radicals from a substrate. These radicals then covalently label nearby biomolecules, which can be subsequently enriched and identified. While Biotin-phenol (Btn-Ph) has been the conventional substrate of choice, recent advancements have introduced novel substrates with distinct labeling preferences, such as this compound (Btn-Nap) and Biotin-aniline (Btn-An).[1][2] This guide will delve into a comparative analysis of these substrates to aid in the selection of the optimal reagent for your specific research needs.
Quantitative Comparison of APEX2 Substrate Performance
Experimental data, primarily from dot-blot assays, reveals significant differences in the labeling efficiency of various APEX2 substrates for proteins, DNA, and RNA. Biotin-phenol remains the most effective substrate for proteomic studies, while this compound and Biotin-aniline exhibit superior performance for nucleic acid labeling.[1][3]
| Substrate | Target Biomolecule | Relative Labeling Efficiency | Key Findings |
| Biotin-phenol (Btn-Ph) | Proteins | +++ | Remains the most efficient substrate for labeling proteins.[1] |
| DNA | + | Weak labeling of DNA. | |
| RNA | + | Weak labeling of RNA.[1] | |
| This compound (Btn-Nap) | Proteins | ++ | Less efficient than Biotin-phenol for protein labeling. |
| DNA | +++ | Identified as the most reactive probe for DNA labeling. [1] | |
| RNA | ++ | Moderate labeling of RNA. | |
| Biotin-aniline (Btn-An) | Proteins | ++ | Less efficient than Biotin-phenol for protein labeling. |
| DNA | ++ | Moderate labeling of DNA. | |
| RNA | +++ | Demonstrates significantly higher signal for RNA labeling, approximately 20-fold more efficient than Biotin-phenol. [1] |
Table 1: Side-by-side comparison of APEX2 substrates. Relative labeling efficiency is denoted by '+' symbols, with '+++' indicating the highest efficiency.
Experimental Workflows and Signaling Pathways
The underlying principle of APEX2-mediated proximity labeling is a straightforward yet powerful workflow. The genetically encoded APEX2 enzyme is first targeted to a specific subcellular location or fused to a protein of interest. Cells are then incubated with the chosen biotinylated substrate, which permeates the cell membrane. The addition of hydrogen peroxide for a short duration initiates the enzymatic reaction, generating transient biotin-phenoxyl radicals that covalently tag proximal biomolecules. The reaction is then rapidly quenched to prevent widespread and non-specific labeling.
Figure 1: General workflow of APEX2-mediated proximity labeling.
The choice of substrate dictates the primary biomolecules that are labeled within the vicinity of the APEX2 enzyme. This specificity allows for targeted investigation of proteomes, DNA-protein interaction landscapes, and local transcriptomes.
Figure 2: Substrate-dependent labeling preference of APEX2.
Detailed Experimental Protocols
The following are generalized protocols for APEX2-mediated labeling using Biotin-phenol, this compound, and Biotin-aniline. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Protocol 1: APEX2 Labeling of Proteins with Biotin-phenol (Btn-Ph)
This protocol is adapted from standard APEX2 labeling procedures for proteomic analysis.
-
Cell Culture and APEX2 Expression: Culture cells expressing the APEX2 fusion protein to the desired confluency.
-
Substrate Incubation: Replace the culture medium with fresh medium containing 500 µM Biotin-phenol. Incubate for 30-60 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM. Gently swirl the dish and incubate for 1 minute at room temperature.
-
Quenching: Aspirate the medium and wash the cells three times with an ice-cold quenching solution (e.g., PBS containing 10 mM sodium ascorbate, 10 mM sodium azide, and 5 mM Trolox).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors and the quenching agents.
-
Streptavidin Pull-down: Incubate the cleared cell lysate with streptavidin-coated beads to enrich for biotinylated proteins.[4][5]
-
Mass Spectrometry Analysis: Elute the bound proteins and proceed with standard protocols for mass spectrometry-based proteomic analysis.[6]
Protocol 2: APEX2 Labeling of DNA with this compound (Btn-Nap)
This protocol is based on the findings that Btn-Nap is a highly reactive probe for DNA.[1]
-
Cell Culture and APEX2 Expression: Grow cells expressing the nuclear-targeted APEX2 or an APEX2 fusion to a DNA-binding protein.
-
Substrate Incubation: Replace the culture medium with fresh medium containing 500 µM this compound. Incubate for 30-60 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature.
-
Quenching: Quench the reaction as described in Protocol 1.
-
Genomic DNA Extraction: Lyse the cells and purify genomic DNA using a standard extraction kit, ensuring RNase treatment to remove contaminating RNA.
-
Dot-Blot Analysis or Sequencing:
-
Dot-Blot: Spot serial dilutions of the purified DNA onto a nitrocellulose membrane. Probe with a streptavidin-HRP conjugate to detect biotinylation.[7]
-
Sequencing: Fragment the biotinylated DNA, perform streptavidin-based enrichment, and proceed with library preparation for next-generation sequencing to identify labeled genomic regions.
-
Protocol 3: APEX2 Labeling of RNA with Biotin-aniline (Btn-An)
This protocol is optimized for the efficient labeling of RNA using the highly reactive Btn-An substrate.[1][8]
-
Cell Culture and APEX2 Expression: Culture cells expressing APEX2 targeted to a specific subcellular compartment or fused to an RNA-binding protein.
-
Substrate Incubation: Replace the culture medium with fresh medium containing 500 µM Biotin-aniline. Incubate for 30-60 minutes at 37°C. For cell lines with low biotin (B1667282) permeability, the addition of a mild detergent may be necessary.[9][10]
-
Labeling Reaction: Add H₂O₂ to a final concentration of 1 mM and incubate for 1 minute at room temperature.
-
Quenching: Quench the reaction as described in Protocol 1.
-
RNA Extraction: Lyse the cells and perform total RNA extraction using a suitable kit, ensuring DNase treatment to remove contaminating DNA.
-
Streptavidin Pull-down and Analysis:
-
Enrich for biotinylated RNA using streptavidin-coated beads.
-
Analyze the enriched RNA via RT-qPCR for specific transcripts or by next-generation sequencing for transcriptome-wide mapping (APEX-Seq).
-
Figure 3: Comparative overview of experimental protocols.
Conclusion
The expansion of the APEX2 substrate toolkit beyond Biotin-phenol has significantly broadened the applications of proximity labeling. This compound and Biotin-aniline have emerged as powerful probes for the specific and efficient labeling of DNA and RNA, respectively. This comparative guide provides the necessary data and protocols to enable researchers to make informed decisions when designing their proximity labeling experiments, ultimately facilitating deeper insights into the intricate molecular organization of the cell.
References
- 1. zoulab.org [zoulab.org]
- 2. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APEX2 RNA Proximity Labeling in Mammalian Cell Lines With Low Biotin Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. APEX2 RNA Proximity Labeling in Mammalian Cell Lines With Low Biotin Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin-Naphthylamine: A Safety and Operational Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Biotin-naphthylamine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling and disposal due to its potential health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
II. Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 426.58 g/mol | TargetMol[2] |
| Molecular Formula | C₂₃H₃₀N₄O₂S | BroadPharm[3] |
| Solubility in DMSO | 80.00 mg/mL (187.54 mM) | TargetMol[2] |
| Storage Condition | -20°C | BroadPharm[3] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound and its waste within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, kimwipes, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Sharps Waste:
-
Contaminated needles, pipette tips, or other sharps must be disposed of in a designated sharps container.
-
3. Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are sealed to prevent leaks or spills.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.
IV. Experimental Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Biotin-Naphthylamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Biotin-naphthylamine, a biotinylated naphthylamine used as a substrate for APEX2 in labeling DNA and RNA.[1][2] Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling.[3] The primary hazards are summarized in the table below. Furthermore, because this molecule contains a naphthylamine moiety, it should be handled with additional caution, as naphthylamines are considered potential carcinogens and can be absorbed through the skin.[4][5][6][7] All contact should be minimized to the lowest possible level.[4]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Hazard Code | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302 | Harmful if swallowed.[3] |
| Skin corrosion/irritation (Category 2) | H315 | Causes skin irritation.[3] |
| Serious eye damage/eye irritation (Category 2A) | H319 | Causes serious eye irritation.[3] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation.[3] |
Core Safety Precautions:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Avoid Inhalation: Do not breathe dust, fumes, or vapors.[3]
-
Work in a Ventilated Area: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Practice Good Hygiene: Wash hands thoroughly after handling the compound and before breaks.[3] Immediately change any contaminated clothing.[9]
-
No Consumption: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[3]
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[11] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[12][13][14] | Prevents direct skin contact. Thin gauge nitrile gloves offer splash protection and should be changed immediately upon contamination.[14] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate. | Prevents inhalation of fine powder particles.[6] |
| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, clearly labeled container.
-
Store in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
2. Preparation and Handling (To be performed in a chemical fume hood):
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid, do so carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If using a solvent like DMSO, sonication may be recommended to aid dissolution.[1]
3. First Aid Procedures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3] If irritation persists, seek medical attention.[10]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3]
-
If Swallowed: Rinse the mouth with water.[3] Call a POISON CENTER or doctor for advice.[9] Do NOT induce vomiting.[8]
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Any materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and empty containers, should be considered hazardous solid waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[15]
2. Disposal Procedure:
-
All waste must be disposed of as special or hazardous waste.[10]
-
Arrange for disposal through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and national regulations for the disposal of hazardous chemical waste.[9]
-
Handle uncleaned containers with the same precautions as the product itself.
References
- 1. This compound | APEX2 substrate | DNA/RNA probe | TargetMol [targetmol.com]
- 2. This compound, 2375201-60-6 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - alpha-Naphthylamine [cdc.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sgnitrilegloves.com [sgnitrilegloves.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
